D-Tetrahydropalmatine
Description
This compound has been reported in Corydalis solida, Stephania lincangensis, and other organisms with data available.
Propriétés
IUPAC Name |
(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359548 | |
| Record name | D-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3520-14-7 | |
| Record name | Tetrahydropalmatine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROPALMATINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of D-Tetrahydropalmatine from Corydalis: A Technical Guide
An in-depth exploration of the historical discovery, modern isolation techniques, and analytical characterization of D-Tetrahydropalmatine, a pharmacologically significant isoquinoline (B145761) alkaloid derived from the genus Corydalis.
Introduction
This compound (D-THP) is a naturally occurring isoquinoline alkaloid found in various plant species, most notably within the genus Corydalis, a cornerstone of traditional Chinese medicine.[1][2] This compound, along with its levorotatory enantiomer, has garnered significant attention from the scientific community for its diverse pharmacological activities, including analgesic, sedative, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Corydalis, offering detailed experimental protocols, quantitative data, and visual representations of key processes for researchers, scientists, and drug development professionals.
Historically, the parent compound, Tetrahydropalmatine, was first isolated in 1940 by Vietnamese scientist Sang Dinh Bui from the root of Stephania rotunda, who named it rotundin.[2] Subsequent research between 1950 and 1952 by Indian scientists led to the extraction of an alkaloid named hyndanrine from Stephania glabra. It was not until 1965 that the structures of rotundine (B192287) and hyndarin were confirmed to be identical to tetrahydropalmatine.[2] Today, Corydalis species, such as Corydalis yanhusuo, are recognized as a primary source of this and other related alkaloids.[1][4]
Experimental Protocols: Isolation and Purification of this compound from Corydalis yanhusuo
The following protocols provide a detailed methodology for the extraction, separation, and purification of this compound from the dried tubers of Corydalis yanhusuo.
Extraction of Total Alkaloids
This initial step aims to extract the crude mixture of alkaloids from the plant material.
Methodology:
-
Preparation of Plant Material: The dried tubers of Corydalis yanhusuo are pulverized into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction:
-
The powdered plant material is subjected to reflux extraction with 70% ethanol (B145695) at a liquid-to-solid ratio of 20:1 (v/w).[5]
-
To enhance the extraction of alkaloids, the pH of the ethanol solution is adjusted to 10 with diluted ammonia.[5]
-
The mixture is heated and refluxed for 60 minutes. This process is repeated twice to ensure maximum extraction efficiency.[5]
-
-
Concentration: The combined ethanolic extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
Purification of Total Alkaloids using Macroporous Resin Chromatography
This step separates the alkaloids from other plant constituents.
Methodology:
-
Resin Selection and Preparation: NKA-9 macroporous adsorption resin is selected for its efficacy in separating Corydalis alkaloids.[5] The resin is packed into a column and pre-conditioned.
-
Loading: The crude extract is dissolved in an appropriate solvent and loaded onto the prepared resin column.
-
Washing: The column is washed with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove water-soluble impurities.[5]
-
Elution: The total alkaloids are eluted from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[5] The eluate containing the total alkaloids is collected.
Isolation of this compound using Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step isolates this compound from the mixture of total alkaloids.
Methodology:
-
System: A two-dimensional preparative high-performance liquid chromatography (2D-Prep-HPLC) system is employed for efficient separation.[6]
-
First Dimension (pH 3.5):
-
The total alkaloid fraction is subjected to preparative HPLC on a C18 column.
-
The mobile phase consists of a gradient of acetonitrile (B52724) and water with 0.1% formic acid (pH 3.5).[7]
-
Fractions are collected based on UV detection.
-
-
Second Dimension (pH 10.0):
-
Fractions from the first dimension containing this compound are further purified on the same C18 column.
-
The mobile phase is adjusted to pH 10.0.[6]
-
Pure this compound is collected, and the solvent is evaporated to yield the purified compound.
-
Quantitative Data
The following tables summarize key quantitative data related to the extraction and analysis of this compound.
| Parameter | Value | Reference |
| Total Alkaloid Content in Purified Extract | >50% | [5] |
| (+)-Corydaline | 3.55% | [5] |
| Tetrahydropalmatine | 3.13% | [5] |
| Coptisine | 2.79% | [5] |
| Palmatine hydrochloride | 2.24% | [5] |
| Dehydrocorydaline | 13.11% | [5] |
| (R)-(+)-Corypalmine | 2.37% | [5] |
| Protopine | 2.71% | [5] |
| Glaucine | 14.03% | [5] |
Table 1: Composition of Alkaloids in a Purified Extract from Corydalis yanhusuo
| Parameter | Condition | Reference |
| Column | Dikma kromasil C18 (250×4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile-0.2% glacial acetic acid (pH 6.0 with triethylamine) | [8] |
| Gradient | 15-50% B (0-50 min), 50-80% B (50-70 min), 80% B (70-75 min) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Column Temperature | 30°C | [8] |
| Detection Wavelength | 280 nm | [8] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tetrahydropalmatine
| Property | Value | Reference |
| Molecular Formula | C21H25NO4 | [9] |
| Molecular Weight | 355.4 g/mol | [9] |
| Monoisotopic Mass | 355.17835828 Da | [10] |
Table 3: Physicochemical Properties of this compound
Visualizing the Process and Mechanism
Experimental Workflow
Caption: Isolation workflow for this compound.
Signaling Pathway
Caption: D-THP as a dopamine receptor antagonist.
Conclusion
The discovery and isolation of this compound from Corydalis species represent a significant contribution to the field of natural product chemistry and pharmacology. The methodologies outlined in this guide, from traditional solvent extraction to modern chromatographic techniques, provide a robust framework for obtaining this valuable alkaloid. The antagonistic action of this compound on dopamine D1 and D2 receptors underscores its therapeutic potential and provides a clear direction for future research and drug development endeavors.[2][11] The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, facilitating further exploration of this promising natural compound.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 5. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyses of Total Alkaloid Extract of Corydalis yanhusuo by Comprehensive RP × RP Liquid Chromatography with pH Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tetrahydropalmatine, (+)- | C21H25NO4 | CID 969488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of D-Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tetrahydropalmatine (D-THP), a protoberberine isoquinoline (B145761) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including analgesic, sedative, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of D-THP, detailing the plant species in which it is most abundantly found. Furthermore, it elucidates the biosynthetic pathway of this complex molecule, outlining the precursor molecules and key enzymatic transformations. This document also includes detailed experimental protocols for the extraction, isolation, and quantification of D-THP from its natural sources, providing researchers with practical methodologies for their work. All quantitative data is summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Papaveraceae and Menispermaceae families.[1] It has also been reported in species within the Berberidaceae family.[1] The primary genera known to contain significant amounts of D-THP are Corydalis and Stephania.[2][3]
The tubers and rhizomes of these plants are the primary plant parts used for the extraction of D-THP.[4][5] The concentration of D-THP can vary depending on the species, geographical location, and harvesting time.
Table 1: Prominent Plant Sources of this compound and Reported Yields
| Family | Genus | Species | Common Name(s) | Plant Part(s) Used | Reported Yield/Content of Tetrahydropalmatine |
| Papaveraceae | Corydalis | yanhusuo | Yan Hu Suo, Corydalis Rhizome | Tuber | 1.324 mg/g (supercritical fluid extraction); 3.13% (in a purified extract)[6][7] |
| ternata | Rhizome | Contains Tetrahydropalmatine[1] | |||
| solida | Contains Tetrahydropalmatine[8] | ||||
| Menispermaceae | Stephania | rotunda | Koma pich | Tuber | 1.2–1.5%[3] |
| epigaea | Radix stephaniae epigaeae | Active ingredient is Tetrahydropalmatine[1] | |||
| yunnanensis | Yunnan Di Bu Rong | Contains Tetrahydropalmatine[1] | |||
| venosa | Sa-Bu-Leud | Contains Tetrahydropalmatine[1] | |||
| glabra | Root | Contains Tetrahydropalmatine[3] | |||
| pierrei | Tuber | Contains Tetrahydropalmatine[5] | |||
| Berberidaceae | Phellodendron | chinense | Phellodendri Chinensis Cortex | Cortex | Contains Tetrahydropalmatine[1] |
Biosynthesis of this compound
This compound is a benzylisoquinoline alkaloid (BIA), and its biosynthesis follows the general pathway for this class of compounds, originating from the amino acid L-tyrosine.[4][9] The pathway involves a series of complex enzymatic reactions to construct the characteristic tetracyclic protoberberine core.
The biosynthesis begins with the conversion of L-tyrosine to (S)-norcoclaurine. Two molecules of L-tyrosine are utilized, one forming the isoquinoline portion and the other the benzyl (B1604629) portion of the molecule.[1] (S)-Norcoclaurine then undergoes a series of methylation and hydroxylation reactions to form the key intermediate (S)-reticuline.
From (S)-reticuline, the pathway to protoberberine alkaloids diverges. A key enzyme, the berberine (B55584) bridge enzyme (BBE) , catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine.[4][9] (S)-Scoulerine is a central precursor to a wide array of protoberberine alkaloids, including this compound.
The final steps in the biosynthesis of this compound involve a series of O-methylation reactions catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[10] While the exact sequence and specific enzymes for this compound are still under investigation in some species, recent transcriptomic analyses in Corydalis yanhusuo have identified candidate genes for the O-methyltransferases (CoOMTs) responsible for these final modifications.[10] The proposed final steps involve the methylation of the hydroxyl groups on the (S)-scoulerine core to yield tetrahydropalmatine.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction of this compound
Several methods can be employed for the extraction of D-THP from plant materials. Ultrasonic-assisted extraction (UAE) is a modern and efficient technique that offers high extraction yields in a shorter time compared to conventional methods.[11][12]
3.1.1. Ultrasonic-Assisted Extraction (UAE) Protocol
This protocol is based on optimized conditions for the extraction of THP from Stephania rotunda tubers.[12]
Materials and Equipment:
-
Dried and powdered plant material (e.g., Stephania rotunda tubers)
-
Extraction solvent: 90% Lactic Acid
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Filter membranes (0.45 µm)
Procedure:
-
Weigh 200 mg of the dried, powdered plant material and place it in a centrifuge tube.
-
Add 8 mL of 90% lactic acid to achieve a solvent-to-material ratio of 40 mL/g.
-
Vortex the mixture to ensure thorough wetting of the plant material.
-
Place the centrifuge tube in an ultrasonic bath set at 65 °C for 10 minutes.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the solid residue.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm membrane prior to HPLC analysis.
Table 2: Comparison of Extraction Solvents for this compound from Stephania rotunda
| Solvent | Extraction Yield (mg/g) |
| 50% Methanol | 18.06 |
| 90% Lactic Acid (optimized) | >18.06 (implied higher yield after optimization) |
| 50% Ethanol | ~17.5 |
| Water | ~2.5 |
| Data adapted from an initial screening in a study on S. rotunda.[11] |
Isolation and Purification of this compound
For the isolation of pure D-THP from the crude extract, chromatographic techniques are employed. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for the preparative isolation of alkaloids.[13]
3.2.1. High-Speed Counter-Current Chromatography (HSCCC) Protocol (General)
Materials and Equipment:
-
Crude plant extract containing D-THP
-
HSCCC instrument
-
Two-phase solvent system (e.g., chloroform/methanol/0.3 M hydrochloric acid)
-
Fraction collector
-
HPLC for purity analysis
Procedure:
-
Prepare the two-phase solvent system and thoroughly equilibrate it in a separatory funnel.
-
Fill the HSCCC column with the stationary phase.
-
Dissolve a known amount of the crude extract (e.g., 500 mg) in a small volume of the solvent system.
-
Inject the sample into the HSCCC system.
-
Pump the mobile phase through the column at a specific flow rate.
-
Collect fractions of the eluent using a fraction collector.
-
Analyze the collected fractions by HPLC to identify those containing D-THP.
-
Pool the fractions containing pure D-THP and evaporate the solvent to obtain the isolated compound.
-
Confirm the purity of the isolated D-THP using HPLC and its identity using spectroscopic methods like NMR and MS.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a robust and widely used method for the quantification of D-THP in plant extracts and biological samples.[11][14]
3.3.1. HPLC-PDA Quantification Protocol
This protocol is a representative method for the quantification of D-THP.
Materials and Equipment:
-
HPLC system with a PDA detector
-
Reversed-phase C18 column (e.g., Waters Symmetry® C18, 150 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile, Methanol, and 10 mM Ammonium Phosphate (pH = 3) in a ratio of 10:30:60 (v/v/v)
-
This compound analytical standard
-
Filtered plant extract or sample solution
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 0.8 mL/min.
-
Prepare a series of standard solutions of D-THP of known concentrations to construct a calibration curve.
-
Inject a fixed volume (e.g., 10 µL) of each standard solution and the sample extract into the HPLC system.
-
Monitor the eluent at an excitation wavelength of 230 nm and an emission wavelength of 315 nm.[14]
-
Identify the D-THP peak in the chromatograms based on the retention time of the standard.
-
Quantify the amount of D-THP in the sample by comparing its peak area with the calibration curve.
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound, a pharmacologically significant isoquinoline alkaloid. The primary plant sources are found within the Corydalis and Stephania genera. The biosynthetic pathway, originating from L-tyrosine, proceeds through key intermediates such as (S)-reticuline and (S)-scoulerine, with the final steps catalyzed by O-methyltransferases. The provided experimental protocols for extraction, isolation, and quantification offer practical guidance for researchers in this field. The continued study of D-THP's natural production and biosynthesis is crucial for ensuring a sustainable supply for future pharmaceutical development and for enabling metabolic engineering approaches to enhance its production.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stephapierrines A–H, new tetrahydroprotoberberine and aporphine alkaloids from the tubers of Stephania pierrei Diels and their anti-cholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tetrahydropalmatine (D-THP) is a protoberberine isoquinoline (B145761) alkaloid with significant pharmacological interest, primarily due to its interaction with the central nervous system. As a stereoisomer of the more extensively studied L-Tetrahydropalmatine (L-THP), understanding the precise chemical structure and stereochemistry of D-THP is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and ensuring stereospecific synthesis and analysis. This technical guide provides a comprehensive overview of the chemical identity, stereochemical properties, and key experimental methodologies used to characterize this compound. It further details its interaction with dopamine (B1211576) receptor signaling pathways, presenting quantitative data in a structured format and visualizing complex biological and experimental workflows.
Chemical Structure and Identity
This compound is a tetracyclic isoquinoline alkaloid. Its core structure consists of a dibenzo[a,g]quinolizine ring system with four methoxy (B1213986) functional groups.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | (13aR)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine[1] |
| Molecular Formula | C₂₁H₂₅NO₄[1] |
| Canonical SMILES | COC1=CC2=C(C=C1OC)CCN3CC4=C(C=C(C=C4C[C@H]3C2)OC)OC |
| Molecular Weight | 355.43 g/mol [1] |
| CAS Number | 3520-14-7[1] |
Stereochemistry
The stereochemistry of tetrahydropalmatine (B600727) is defined by the chiral center at the C-13a position of the dibenzo[a,g]quinolizine ring. This gives rise to two enantiomers: this compound ((+)-tetrahydropalmatine or (R)-tetrahydropalmatine) and L-Tetrahydropalmatine ((-)-tetrahydropalmatine or (S)-tetrahydropalmatine). The racemic mixture is referred to as DL-tetrahydropalmatine. The absolute configuration of this compound is (R).
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid |
| logP (Octanol/Water) | 1.42[2] |
| Solubility | Sparingly soluble in water; soluble in chloroform, benzene, ether, and hot ethanol.[1] |
Experimental Protocols for Stereochemical Determination
The elucidation and confirmation of the stereochemistry of this compound rely on several key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for separating and quantifying the enantiomers of tetrahydropalmatine.
Protocol for Enantiomeric Separation of Tetrahydropalmatine:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective. Commonly used columns include those with cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. A common starting mobile phase composition is 90:10 (v/v) n-hexane:isopropanol.
-
Additive: A small percentage of an amine modifier, such as diethylamine (B46881) (DEA), is often added to the mobile phase (e.g., 0.1% v/v) to improve peak shape and resolution for basic compounds like tetrahydropalmatine.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of chiral molecules, including alkaloids. While standard 1D ¹H and ¹³C NMR can provide the overall structure, advanced 2D NMR techniques and the use of chiral derivatizing agents are necessary for stereochemical assignment.
Protocol for Stereochemical Determination using NMR:
-
High-Resolution Spectra Acquisition: Obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra of the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Structural Elucidation: Use the correlation signals in the 2D spectra to confirm the connectivity of the molecule.
-
Relative Stereochemistry Determination: Analyze the Nuclear Overhauser Effect (NOE) correlations from NOESY or ROESY spectra. The spatial proximity of protons, as indicated by NOE cross-peaks, can reveal the relative orientation of substituents at the chiral center.
-
Absolute Stereochemistry Determination (Mosher's Method):
-
React the chiral amine functionality of the tetrahydropalmatine enantiomer with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric amides.
-
Acquire ¹H NMR spectra for both diastereomers.
-
Analyze the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center. The anisotropic effect of the phenyl group in the Mosher's reagent will cause predictable upfield or downfield shifts depending on the absolute configuration of the original amine, allowing for its assignment.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule.
Protocol for Single-Crystal X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. The diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are determined by solving the phase problem. The initial structural model is then refined against the experimental data to obtain the final, high-resolution three-dimensional structure.
-
Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal (the Flack parameter).
Interaction with Dopamine Receptor Signaling Pathways
This compound's pharmacological effects are primarily attributed to its role as a dopamine receptor antagonist, with a preferential affinity for the D1 receptor.[1] In contrast, L-Tetrahydropalmatine is known to be an antagonist at D1, D2, and D3 dopamine receptors.[3] This differential receptor affinity is a key determinant of their distinct pharmacological profiles.
Table 3: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Tetrahydropalmatine Enantiomers
| Receptor Subtype | This compound (Ki, nM) | L-Tetrahydropalmatine (Ki, nM) |
| Dopamine D1 | High Affinity (Specific values not consistently reported) | 166 |
| Dopamine D2 | Lower Affinity (Specific values not consistently reported) | 1400 (1.4 µM) |
| Dopamine D3 | Low Affinity (Specific values not consistently reported) | 3300 (3.3 µM) |
| Note: Ki values can vary between studies depending on the experimental conditions. The values for L-THP are from a single study for comparative purposes. |
The antagonism of dopamine receptors by this compound initiates a cascade of intracellular signaling events.
References
D-Tetrahydropalmatine mechanism of action on dopamine receptors
An In-Depth Technical Guide to the Mechanism of Action of d-Tetrahydropalmatine on Dopamine (B1211576) Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (d-THP), an isoquinoline (B145761) alkaloid, has garnered interest for its potential pharmacological activities. Its interaction with the dopaminergic system is of particular importance for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of d-THP's mechanism of action on dopamine receptors. Due to a notable scarcity of quantitative data for the dextro-isomer in peer-reviewed literature, this guide extensively details the well-characterized pharmacology of its levo-counterpart, l-Tetrahydropalmatine (l-THP), as a critical point of comparison. It also presents the available qualitative evidence for d-THP's activity and provides detailed experimental protocols for its full characterization.
Stereoselectivity of Tetrahydropalmatine's Action on Dopamine Receptors
Tetrahydropalmatine (B600727) exists as a racemic mixture of two enantiomers: dextro-tetrahydropalmatine (d-THP) and levo-tetrahydropalmatine (l-THP). It is crucial to recognize that the biological activity of these isomers can differ significantly. The l-enantiomer (B50610) is generally considered to be responsible for the majority of the analgesic and neuroleptic effects of the racemic mixture and has been more extensively studied[1]. Evidence suggests that the pharmacokinetic and pharmacodynamic profiles of the two enantiomers are distinct[1]. Therefore, a thorough understanding of the mechanism of action requires separate characterization of each isomer.
Levo-Tetrahydropalmatine (l-THP): A Well-Characterized Dopamine Receptor Antagonist
l-THP is recognized as a non-selective dopamine receptor antagonist, exhibiting activity at D1, D2, and D3 receptor subtypes[2][3][4][5]. Some evidence also suggests that it may act as a partial agonist at the D1 receptor[4]. Its antagonist properties are well-documented, leading to downstream effects characteristic of dopamine receptor blockade.
Quantitative Data: Binding Affinity of l-THP at Dopamine Receptors
The binding affinity of l-THP for dopamine receptors has been determined through radioligand binding assays. The affinity constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors.
| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) | Reference |
| D1 | [3H]SCH 23390 | Not Specified | ~124 | (Wang and Mantsch, 2012) |
| D2 | Not Specified | Not Specified | ~306-388 | (Wang and Mantsch, 2012) |
| D3 | Not Specified | Not Specified | ~1420 | (Wang and Mantsch, 2012) |
Note: The data presented is based on a reference within a review article. The primary source data should be consulted for detailed experimental conditions.
A broad panel screening has also confirmed that l-THP has a high binding affinity for D1, D2, and D3 receptors, with greater than 50% inhibition of radioligand binding at a concentration of 10 µM.
Functional Activity and Downstream Signaling of l-THP
As a dopamine receptor antagonist, l-THP blocks the downstream signaling cascades initiated by dopamine.
-
At D1-like Receptors (D1 and D5): These receptors are coupled to the Gs alpha subunit of the G-protein complex. Agonist binding typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By acting as an antagonist, l-THP prevents this cascade. If l-THP possesses partial agonist activity at D1 receptors, it would weakly stimulate this pathway, and its net effect would depend on the concentration of endogenous dopamine.
-
At D2-like Receptors (D2, D3, and D4): These receptors are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. As an antagonist, l-THP blocks this inhibition, resulting in a disinhibition of adenylyl cyclase and a subsequent increase in cAMP and PKA activity[6]. This effect has been observed in vivo, where l-THP administration leads to an increase in the phosphorylation of PKA in the caudate-putamen[6].
In vivo studies have demonstrated that l-THP administration increases the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) and elevates extracellular dopamine concentrations. This is a classic pharmacological signature of a dopamine receptor antagonist, as blockade of presynaptic D2 autoreceptors leads to increased dopamine synthesis and release.
Signaling Pathway of l-THP at Dopamine Receptors
Dextro-Tetrahydropalmatine (d-THP): An Emerging Profile
In contrast to its levo-isomer, there is a significant lack of published, peer-reviewed quantitative data on the binding affinity and functional activity of d-THP at dopamine receptors. However, some qualitative information and in vivo data provide preliminary insights into its mechanism of action.
Postulated D1 Receptor Preferential Antagonism
Some sources describe d-THP as a dopamine receptor antagonist with a preferential affinity for D1 receptors. This suggests that d-THP may have a different selectivity profile compared to l-THP. If d-THP is indeed a D1-preferential antagonist, it would primarily block the Gs-coupled signaling pathway, leading to a decrease in cAMP production in response to dopamine.
In Vivo Evidence of Dopamine Receptor Antagonism
In vivo studies have shown that d-THP can reverse the apomorphine-induced inhibition of dopaminergic neuron firing in the substantia nigra pars compacta[7]. Apomorphine is a non-selective dopamine receptor agonist, and its inhibitory effect on firing is mediated by D2 autoreceptors. The reversal of this effect by d-THP is consistent with dopamine receptor antagonism[7].
Quantitative Data: Binding Affinity and Functional Activity of d-THP
| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) | Functional Activity (IC50/EC50) | Reference |
| D1 | Not Available | Not Available | Not Available | Not Available | - |
| D2 | Not Available | Not Available | Not Available | Not Available | - |
| D3 | Not Available | Not Available | Not Available | Not Available | - |
Note: While some commercial suppliers describe d-THP as a D1-preferential antagonist, the underlying quantitative data is not provided.
Hypothetical Signaling Pathway of d-THP as a D1-Preferential Antagonist
Based on the available information, a hypothetical signaling pathway for d-THP as a D1-preferential antagonist is presented below.
Experimental Protocols for the Characterization of d-THP
To definitively elucidate the mechanism of action of d-THP, a series of standard pharmacological assays are required. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay measures the ability of d-THP to compete with a known radiolabeled ligand for binding to dopamine receptor subtypes.
Objective: To determine the Ki of d-THP at human D1, D2, and D3 receptors.
Materials:
-
Membrane preparations from cells stably expressing human D1, D2, or D3 receptors.
-
Radioligands: [3H]SCH 23390 (for D1), [3H]Spiperone or [3H]Raclopride (for D2), [3H]7-OH-DPAT (for D3).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known antagonist like haloperidol (B65202) or butaclamol).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of d-THP.
-
Incubation: In each well of a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of d-THP or the non-specific binding determinator.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of d-THP.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of d-THP that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Determining Functional Activity (IC50/EC50)
This assay measures the effect of d-THP on adenylyl cyclase activity, which is modulated by dopamine receptors.
Objective: To determine if d-THP is an agonist, partial agonist, or antagonist at D1 and D2 receptors and to quantify its potency (EC50 or IC50).
Materials:
-
CHO or HEK293 cells stably expressing human D1 or D2 receptors.
-
This compound.
-
Dopamine (as a reference agonist).
-
Forskolin (to stimulate adenylyl cyclase in D2 antagonist assays).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture reagents and plates.
Procedure for D1 Receptor (Gs-coupled):
-
Agonist Mode:
-
Plate the D1-expressing cells and incubate with varying concentrations of d-THP.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using the assay kit.
-
An increase in cAMP indicates agonist activity. Determine the EC50 from the dose-response curve.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of d-THP.
-
Add a fixed, sub-maximal concentration of dopamine (e.g., its EC80).
-
After further incubation, measure the cAMP concentration.
-
A decrease in the dopamine-stimulated cAMP level indicates antagonist activity. Determine the IC50 from the dose-response curve.
-
Procedure for D2 Receptor (Gi-coupled):
-
Agonist Mode:
-
Plate the D2-expressing cells and stimulate adenylyl cyclase with forskolin.
-
Add varying concentrations of d-THP.
-
Measure the cAMP concentration. A decrease in forskolin-stimulated cAMP indicates agonist activity (EC50).
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of d-THP.
-
Add a fixed concentration of dopamine to inhibit forskolin-stimulated cAMP production.
-
Measure the cAMP concentration. A reversal of dopamine's inhibitory effect indicates antagonist activity (IC50).
-
In Vivo Microdialysis for Measuring Extracellular Dopamine
This technique measures the effect of d-THP on dopamine release and metabolism in the brain of a freely moving animal.
Objective: To determine if d-THP alters extracellular dopamine and DOPAC levels in a brain region rich in dopamine receptors, such as the striatum.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for administration (e.g., intraperitoneal injection).
-
HPLC system with electrochemical detection (HPLC-ED) for analyzing dopamine and DOPAC.
Procedure:
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples.
-
Drug Administration: Administer d-THP to the animal.
-
Post-treatment Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the dopamine and DOPAC concentrations in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-treatment dopamine and DOPAC levels as a percentage of the baseline levels and analyze the time course of the effects. An increase in both dopamine and DOPAC would be consistent with dopamine receptor antagonism.
Conclusion and Future Directions
The mechanism of action of this compound at dopamine receptors is not yet fully elucidated, with a notable absence of quantitative binding and functional data in the public domain. Preliminary evidence suggests it may act as a dopamine receptor antagonist, with some sources indicating a preference for the D1 receptor subtype. This profile is distinct from its more thoroughly studied levo-isomer, l-THP, which is a non-selective D1/D2/D3 antagonist.
For drug development professionals, the potential D1-preferential antagonism of d-THP is of significant interest, as this selectivity could offer a different therapeutic window and side-effect profile compared to less selective dopamine receptor antagonists.
Future research should prioritize the systematic characterization of d-THP using the standard experimental protocols outlined in this guide. Specifically, determining its binding affinities (Ki) and functional potencies (IC50/EC50) at all dopamine receptor subtypes is essential. Furthermore, head-to-head comparisons with l-THP in these assays will be critical to fully understand the stereoselectivity of its actions. Such studies will provide the necessary foundation for advancing d-THP in preclinical and clinical development for relevant CNS disorders.
References
- 1. Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Unraveling the In Vivo Pharmacological Profile of D-Tetrahydropalmatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Tetrahydropalmatine (D-THP), the dextrorotatory enantiomer of tetrahydropalmatine (B600727), presents a distinct in vivo pharmacological profile with significant implications for neuroscience research and drug development. While its levorotatory counterpart, L-Tetrahydropalmatine (L-THP), has been more extensively studied for its sedative, analgesic, and anti-addictive properties, D-THP exhibits unique interactions with the central nervous system, particularly within the dopaminergic pathways. This technical guide provides a comprehensive overview of the in vivo pharmacology of D-THP, contrasting it with L-THP where data is available. It includes a summary of its pharmacodynamic and pharmacokinetic properties, detailed experimental methodologies for its assessment, and a discussion of its known signaling pathway interactions. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
Tetrahydropalmatine (THP) is an isoquinoline (B145761) alkaloid found in various plant species, notably in the genus Corydalis. It exists as a racemic mixture of two enantiomers: this compound and L-Tetrahydropalmatine. While both enantiomers share a common chemical scaffold, their stereochemistry dictates distinct pharmacological activities. L-THP is a well-documented antagonist of dopamine (B1211576) D1 and D2 receptors, contributing to its sedative and anti-addictive effects observed in numerous preclinical models. In contrast, the in vivo profile of D-THP is less characterized, though emerging evidence suggests a different mode of action within the dopaminergic system. This guide aims to consolidate the current knowledge of D-THP's in vivo pharmacology to inform future research and development efforts.
Pharmacodynamics: Receptor Interactions and In Vivo Effects
The primary mechanism of action for THP enantiomers involves the modulation of the dopaminergic system. However, significant differences exist between the D- and L-forms.
Dopamine Receptor Binding Affinity
While comprehensive binding affinity data for D-THP is limited in publicly available literature, studies on L-THP provide a crucial point of comparison, highlighting the stereoselectivity of these compounds. L-THP acts as an antagonist at dopamine D1, D2, and D3 receptors.[1][2]
Table 1: Dopamine Receptor Binding Affinities (Ki) for L-Tetrahydropalmatine
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | ~124 | [3] |
| Dopamine D2 | ~388 | [3] |
| Dopamine D3 | ~1420 | [3] |
In Vivo Behavioral Effects
Studies on the racemic mixture (dl-THP) and the levo-enantiomer (L-THP) have demonstrated dose-dependent effects on locomotor activity. Low doses of dl-THP (0.5-10 mg/kg) in mice did not significantly alter the number of closed-arm entries in an elevated plus-maze, suggesting a lack of sedative effect at these concentrations.[4] However, higher doses of L-THP have been shown to antagonize hyperactivity induced by psychostimulants like oxycodone and methamphetamine.[5][6]
Table 2: Effect of L-Tetrahydropalmatine on Oxycodone-Induced Hyperactivity in Mice
| L-THP Dose (mg/kg, i.g.) | Oxycodone Dose (mg/kg, s.c.) | Effect on Locomotor Activity | Reference |
| 6.25, 12.5, 18.75 | 5 | Antagonized hyperactivity | [5] |
| 18.75 | 5 | Inhibited development of sensitization | [5] |
| 6.25, 12.5, 18.75 | 5 | Dose-dependently prevented expression of sensitization | [5] |
Note: Quantitative dose-response data specifically for this compound on spontaneous or induced locomotor activity is not well-documented in the reviewed literature.
The CPP paradigm is utilized to assess the rewarding or aversive properties of a compound. In a study evaluating nicotine-induced CPP in mice, a clear distinction between the effects of the THP enantiomers was observed. While L-THP and the racemic mixture (dl-THP) inhibited the rewarding effects of nicotine, D-THP did not show a similar effect.[7] This suggests that D-THP may lack the anti-addictive potential attributed to L-THP in this model.
Table 3: Comparative Effects of THP Enantiomers on Nicotine-Induced Conditioned Place Preference in Mice
| Compound | Effect on Nicotine CPP | Reference |
| L-THP | Inhibition | [7] |
| dl-THP | Inhibition | [7] |
| D-THP | No inhibition | [7] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Pharmacokinetic studies reveal stereoselective differences in the disposition of THP enantiomers. Following oral administration of the racemic mixture to rats, the plasma concentrations of L-THP are significantly higher than those of D-THP.
Table 4: Pharmacokinetic Parameters of THP Enantiomers in Rats After Oral Administration of rac-THP (40 mg/kg)
| Enantiomer | Cmax (µg/mL) | AUC (0-∞) (µg·h/mL) | Reference |
| (-)-THP (L-THP) | 1.93 ± 0.36 | 6.65 ± 2.34 | |
| (+)-THP (D-THP) | 1.11 ± 0.25 | 2.03 ± 0.45 |
Data presented as mean ± SD.
THP exhibits low oral bioavailability and is subject to rapid clearance.[8] Metabolism occurs primarily through cytochrome P450 enzymes, with stereoselective preferences for different isoforms.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of THP enantiomers revolves around the modulation of dopaminergic neurotransmission.
Effects on Dopaminergic Neurons
In vivo electrophysiology studies have provided insights into the effects of D-THP on the firing activity of dopaminergic neurons in the substantia nigra pars compacta (SNC). D-THP, at a dose of 32 mg/kg, has been shown to reverse the apomorphine-induced inhibition of dopaminergic firing in paralyzed rats.[9] This suggests that D-THP may act to disinhibit these neurons, a mechanism that contrasts with the direct antagonist effects of L-THP at postsynaptic dopamine receptors.
L-THP, on the other hand, acts as a dopamine antagonist and has been shown to increase the extracellular concentration of dopamine and its metabolite DOPAC in the striatum, likely through blockade of presynaptic autoreceptors.[10]
Table 5: Effect of L-Tetrahydropalmatine on Striatal Dopamine and DOPAC Levels in Rats
| L-THP Dose (mg/kg, IP) | Analyte | % of Control (mean ± SEM) | Reference |
| 1 | Extracellular Dopamine | 220 | [10] |
| 1 | Extracellular DOPAC | 155 ± 9 | [10] |
| 5-10 | Post-mortem DOPAC | +250 | [10] |
Signaling Pathways
The antagonism of D2 receptors by L-THP is known to disinhibit adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade is thought to play a role in the therapeutic effects of L-THP.
Experimental Protocols
This section outlines the general methodologies for key in vivo experiments used to characterize the pharmacological profile of this compound.
Locomotor Activity Assessment
Objective: To evaluate the effect of D-THP on spontaneous and drug-induced locomotor activity.
Apparatus: Open-field arenas equipped with automated infrared beam detection systems.
Procedure:
-
Habituation: Mice or rats are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Animals are administered D-THP (specify dose, route, and vehicle) or vehicle control. For induced hyperactivity studies, a psychostimulant (e.g., amphetamine, cocaine) is administered at a predetermined time point after D-THP.
-
Data Collection: Immediately after administration, animals are placed in the open-field arenas, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Data is typically analyzed in time bins (e.g., 5-10 minutes) and as a total over the entire session. Statistical analysis is performed using appropriate methods (e.g., ANOVA, t-test).
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of D-THP.
Apparatus: A two- or three-compartment CPP apparatus with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore all compartments of the apparatus, and the time spent in each compartment is recorded to determine initial preference.
-
Conditioning: Over several days, animals receive injections of D-THP and are confined to one of the non-preferred compartments, and on alternate days, they receive vehicle injections and are confined to the opposite compartment.
-
Post-conditioning (Test): After the conditioning phase, animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a preference (reward), while a significant decrease indicates an aversion.
In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions (e.g., striatum) following D-THP administration.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: D-THP is administered systemically or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection and Analysis: Dialysate samples continue to be collected and are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine and its metabolites.
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline.
In Vivo Electrophysiology
Objective: To record the firing activity of dopaminergic neurons in the substantia nigra pars compacta (SNC) in response to D-THP.
Procedure:
-
Animal Preparation: Anesthetized animals are placed in a stereotaxic frame.
-
Electrode Placement: A recording electrode is lowered into the SNC to isolate the spontaneous activity of single dopaminergic neurons, which are identified by their characteristic firing patterns (slow, regular, long-duration action potentials).
-
Baseline Recording: A stable baseline firing rate is recorded.
-
Drug Administration: D-THP is administered, and changes in the firing rate and pattern of the neuron are continuously recorded.
-
Data Analysis: The firing rate (spikes/second) and other parameters (e.g., burst firing) are analyzed before and after drug administration.
Conclusion and Future Directions
The in vivo pharmacological profile of this compound is still being elucidated, but current evidence points to a distinct mechanism of action compared to its more thoroughly studied levo-enantiomer. The lack of effect in the nicotine-induced CPP model suggests that D-THP may not share the anti-addictive properties of L-THP. However, its ability to reverse apomorphine-induced suppression of dopaminergic neuron firing indicates a unique modulatory role within the substantia nigra.
Future research should prioritize filling the existing knowledge gaps. Specifically, determining the dopamine receptor binding affinities (Ki values) for D-THP is crucial for a complete pharmacodynamic understanding. Comprehensive dose-response studies on locomotor activity and other behavioral paradigms are needed to fully characterize its in vivo effects. Furthermore, in vivo microdialysis and electrophysiology studies with a focus on quantifying the dose-dependent effects of D-THP on dopamine release and neuronal firing will be instrumental in delineating its precise mechanism of action. A deeper understanding of the enantiomer-specific pharmacology of tetrahydropalmatine will undoubtedly open new avenues for the development of novel therapeutics targeting the dopaminergic system.
References
- 1. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Tetrahydropalmatine's role in modulating dopaminergic pathways
An In-Depth Technical Guide on d-Tetrahydropalmatine's Role in Modulating Dopaminergic Pathways
Executive Summary
This compound (d-THP) is an active alkaloid derived from plants of the Corydalis and Stephania genera. As part of the tetrahydropalmatine (B600727) family of compounds, it is recognized for its interaction with the central nervous system, particularly the dopaminergic pathways. While its levo-isomer, l-THP, has been more extensively studied and characterized as a potent dopamine (B1211576) receptor antagonist, d-THP's specific role remains less defined, with available research suggesting a distinct and potentially less potent pharmacological profile. This guide synthesizes the current understanding of how tetrahydropalmatine, with a necessary focus on the better-documented l-isomer as a comparative model, modulates dopamine signaling. It covers the mechanism of action at D1 and D2 receptors, summarizes quantitative data from key preclinical studies, provides detailed experimental protocols, and illustrates critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a technical overview of THP's interaction with the dopaminergic system.
Introduction to the Dopaminergic System and Tetrahydropalmatine
The dopaminergic system is a critical neuromodulatory network that governs a wide array of physiological functions, including motor control, motivation, reward, and cognitive executive functions.[1] Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. The primary mediators of dopamine signaling are G-protein coupled receptors (GPCRs), broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4) receptors.[2] D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels, whereas D2-like receptors couple to Gi/o proteins to inhibit AC and modulate ion channels.[1][3]
Tetrahydropalmatine (THP) is an isoquinoline (B145761) alkaloid that has garnered significant interest for its neuropharmacological properties.[4] Preclinical research points to THP acting as an antagonist at both D1 and D2 dopamine receptors.[4][5] The majority of detailed pharmacological studies have been conducted on the levo-isomer (l-THP) or the racemic mixture (dl-THP). Research explicitly comparing the isomers has indicated that d-THP may not share the same behavioral effects as l-THP, suggesting differences in their interaction with dopaminergic pathways.[6] Therefore, while this guide focuses on d-THP, much of the detailed mechanistic and quantitative data is derived from studies on l-THP and is presented here to provide a comprehensive view of the compound class.
Mechanism of Action at Dopamine Receptors
The primary mechanism by which THP modulates dopaminergic pathways is through direct antagonism of dopamine receptors. L-THP has been identified as an antagonist at D1, D2, and D3 receptors, with some studies suggesting it has a higher affinity for D1 over D2 receptors.[7] This antagonism prevents the endogenous ligand, dopamine, from binding and initiating downstream signaling cascades.
By blocking D2 autoreceptors on presynaptic terminals, l-THP can increase the synthesis and release of dopamine into the synapse.[8] An in vivo study in rats demonstrated that l-THP administration (1 mg/kg, IP) led to a significant increase in extracellular dopamine concentration in the striatum.[8] This effect is characteristic of D2 receptor antagonists.
Dopamine Receptor Signaling Pathways
Dopamine binding to its receptors initiates distinct intracellular signaling cascades. The D1 receptor, upon activation, stimulates the Gs protein, which in turn activates adenylyl cyclase to produce cAMP. cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.[9] Conversely, the D2 receptor activates the Gi protein, which inhibits adenylyl cyclase, reducing cAMP levels.[9] THP, as an antagonist, blocks these initial activation steps.
Quantitative Analysis of Pharmacological Effects
Quantitative data on the effects of THP isomers on the dopaminergic system are crucial for understanding their potency and therapeutic potential. The tables below summarize key findings from preclinical studies, primarily involving l-THP due to the limited availability of data for d-THP.
Table 1: In Vivo Effects of l-THP on Striatal Dopamine Dynamics
| Parameter | Species | Dose & Route | Region | Effect | Reference |
| Extracellular Dopamine | Rat | 1 mg/kg, IP | Striatum | 220% of basal value | [8] |
| Extracellular DOPAC | Rat | 1 mg/kg, IP | Striatum | 155% of basal value | [8] |
| Post-mortem DOPAC | Rat | 5-10 mg/kg | Striatum | +250% increase | [8] |
DOPAC: 3,4-Dihydroxyphenylacetic acid, a primary metabolite of dopamine.
Table 2: Behavioral Effects Mediated by Dopaminergic Modulation
| Behavioral Model | Species | Isomer | Dose & Route | Observed Effect | Reference |
| Nicotine-induced CPP | Mouse | l-THP | 1-10 mg/kg, IP | Dose-dependent attenuation | [6] |
| Nicotine-induced CPP | Mouse | d-THP | N/A | No inhibition observed | [6] |
| Oxycodone-induced Locomotor Activity | Mouse | l-THP | 6.25-18.75 mg/kg, IG | Dose-dependent prevention of sensitization | [10] |
| Ethanol (B145695) Consumption | Mouse | l-THP | N/A | Reduced ethanol consumption | [11] |
| Neuropathic Pain (PSNL) | Mouse | l-THP | 5 mg/kg, IP | 134.4% increase in mechanical threshold | [12] |
| Neuropathic Pain (PSNL) | Mouse | l-THP | 10 mg/kg, IP | 174.8% increase in mechanical threshold | [12] |
CPP: Conditioned Place Preference; PSNL: Partial Sciatic Nerve Ligation; IP: Intraperitoneal; IG: Intragastric.
Key Experimental Protocols
Reproducible and well-defined experimental protocols are fundamental to pharmacological research. Below are detailed methodologies for two key assays used to characterize the interaction of compounds like d-THP with the dopaminergic system.
Protocol: Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a generalized method to determine the binding affinity (Ki) of a test compound (e.g., d-THP) for dopamine D1 or D2 receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine receptor of interest (e.g., D1 or D2) or homogenize brain tissue rich in these receptors (e.g., striatum).
-
Homogenize cells/tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).[13]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[13]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the total protein concentration (e.g., via BCA assay).[13]
-
-
Competition Binding Assay:
-
Set up the assay in a 96-well plate with a final volume of ~250 µL per well.[13]
-
To each well, add:
-
To determine non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., haloperidol) to a set of control wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand.[13]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a sigmoidal inhibition curve.
-
Calculate the IC50 value (the concentration of d-THP that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Protocol: In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol outlines the procedure for measuring changes in extracellular dopamine levels in a specific brain region (e.g., the striatum) of a freely moving rat following d-THP administration.
-
Surgical Implantation:
-
Anesthetize a rat (e.g., Wistar or Sprague-Dawley) and place it in a stereotaxic apparatus.[16]
-
Perform a craniotomy over the target brain region (e.g., striatum).
-
Slowly lower a guide cannula to the desired coordinates and secure it to the skull using dental cement.[16]
-
Allow the animal to recover for several days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the rat in a behavior box that allows free movement.
-
Gently insert a microdialysis probe (with a semi-permeable membrane of a specific length, e.g., 2-4 mm) through the guide cannula into the striatum.[16]
-
Connect the probe's inlet and outlet tubing to a syringe pump and a fraction collector, respectively.
-
Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0 µL/min).[17]
-
Allow the system to stabilize for 2-3 hours to establish a baseline.
-
Collect several baseline dialysate samples (e.g., every 20 minutes).
-
-
Drug Administration and Sampling:
-
Administer d-THP via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for several hours post-administration to monitor changes in neurotransmitter levels.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples to quantify the concentrations of dopamine and its metabolites (DOPAC, HVA). High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard and highly sensitive method for this purpose.
-
Express the post-injection concentrations as a percentage of the average baseline concentration to determine the relative change over time.
-
Conclusion and Future Directions
This compound belongs to a class of compounds with clear modulatory effects on the central dopaminergic system, primarily through the antagonism of D1 and D2 receptors. While substantial evidence from its levo-isomer (l-THP) demonstrates significant effects on dopamine release, metabolism, and dopamine-dependent behaviors, the specific pharmacology of d-THP is less understood. The notable finding that d-THP, unlike l-THP, does not inhibit nicotine-induced conditioned place preference highlights a critical stereospecificity in its biological activity.[6] This suggests that d-THP may have a lower affinity for dopamine receptors or interact with them in a functionally different manner.
For drug development professionals, this distinction is paramount. Future research must focus on elucidating the precise binding affinities (Ki) and functional activities of d-THP at all dopamine receptor subtypes. Further in vivo microdialysis and behavioral studies dedicated solely to the d-isomer are required to build a complete pharmacological profile. Understanding the unique properties of d-THP will be essential to determine if it holds any therapeutic potential, either on its own or as part of a racemic mixture, for treating disorders linked to dopaminergic dysfunction.
References
- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
- 4. caringsunshine.com [caringsunshine.com]
- 5. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Initial Analgesic Studies of Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research into the analgesic properties of Tetrahydropalmatine (THP). It focuses on the methodologies, quantitative outcomes, and mechanistic insights from initial studies. While THP exists as different isomers, the majority of analgesic research has concentrated on levo-tetrahydropalmatine (l-THP), which is considered the more active component for pain relief.
Introduction to Tetrahydropalmatine (THP)
Tetrahydropalmatine is a prominent isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species and other traditional medicinal plants like Stephania.[1] It has a long history of use in traditional Chinese medicine for its sedative and analgesic effects.[2][3] L-THP, in particular, has been clinically used in China for decades to treat various types of mild pain, including headaches and gastric pain.[4][5] Its unique pharmacological profile, primarily as a dopamine (B1211576) receptor antagonist, has made it a subject of extensive research for its potential in treating chronic pain and other neurological conditions.[3][6]
Analgesic Efficacy in Preclinical Pain Models
Initial studies have demonstrated the potent analgesic and antihyperalgesic effects of THP across various animal models of pain, including neuropathic, inflammatory, and opioid withdrawal-induced pain.
In a mouse model of neuropathic pain induced by partial sciatic nerve ligation (PSNL), l-THP demonstrated significant dose-dependent analgesic effects.[4]
Table 1: Analgesic Effects of l-THP in a Mouse Neuropathic Pain Model
| Dosage (i.p.) | Outcome Measure | Result (% Increase vs. Vehicle) | Citation |
|---|---|---|---|
| 5 mg/kg | Mechanical Threshold | +134.4% | [2][4] |
| 10 mg/kg | Mechanical Threshold | +174.8% | [2][4] |
| 5 mg/kg | Thermal Latency | +49.4% | [2][4] |
| 10 mg/kg | Thermal Latency | +69.2% |[2][4] |
THP has been shown to be effective in rodent models of inflammatory pain, such as that induced by Complete Freund's Adjuvant (CFA) or bee venom.[7][8]
Table 2: Analgesic Effects of THP in a Rat Inflammatory Pain Model
| Pain Model | Dosage (i.p.) | Outcome Measure | Result | Citation |
|---|---|---|---|---|
| CFA-Induced | 5 mg/kg | Mechanical Allodynia & Heat Hyperalgesia | Time-dependent alleviation | [9] |
| CFA-Induced | 10 mg/kg | Mechanical Allodynia & Heat Hyperalgesia | Significant alleviation of pain behaviors | [7][9] |
| Bee Venom | Not Specified | Spontaneous Pain & Hypersensitivity | Attenuation of pain behaviors |[8] |
Studies have also explored l-THP's potential to manage the hyperalgesia associated with opioid withdrawal, a significant challenge in treating opioid use disorder.[10][11]
Table 3: Effects of l-THP on Morphine Withdrawal-Induced Hyperalgesia in Rats
| Dosage (p.o.) | Treatment Schedule | Outcome Measure | Result | Citation |
|---|---|---|---|---|
| 5 mg/kg | Single Dose | Pain Tolerance Score | Significant improvement | [10] |
| 7.5 mg/kg | Single Dose | Pain Tolerance Score | Significant improvement | [10] |
| 5 mg/kg | 7-day Treatment | Recovery to Baseline Pain Sensitivity | Hastened recovery by 61% vs. vehicle |[11] |
Mechanisms of Analgesic Action
The analgesic effects of THP are multifactorial, involving modulation of central neurotransmitter systems and neuroinflammatory pathways.
A primary mechanism of l-THP's analgesic action is its interaction with dopamine receptors.[4] It acts as a partial agonist at the D1 receptor (D1R) and an antagonist at the D2 receptor (D2R).[2][4] This dual action is crucial for its pain-relieving effects, particularly in neuropathic pain.[4] The analgesic effect can be blocked by a D1R antagonist or a D2R agonist, confirming the involvement of this pathway.[2][4]
In models of inflammatory and bone cancer pain, THP exerts analgesic effects by inhibiting the activation of glial cells (microglia and astrocytes) in the spinal cord.[7][9] This action suppresses the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are key mediators of pain sensitization.[7][9] Furthermore, THP has been shown to promote the apoptosis (programmed cell death) of activated glial cells.[7]
Research also indicates that THP's analgesic mechanisms extend to other targets. In inflammatory pain models, dl-THP has been found to suppress the upregulation of Transient Receptor Potential Vanilloid 1 (TRPV1) and P2X3 purinergic receptors in the spinal cord, both of which are critical in the transmission of pain signals.[8]
Key Experimental Protocols
The following sections detail the methodologies employed in foundational studies to assess the analgesic effects of THP.
-
Neuropathic Pain (Partial Sciatic Nerve Ligation - PSNL): In mice, the common sciatic nerve is exposed, and the dorsal third to half of the nerve is tightly ligated with a suture. This procedure induces long-lasting mechanical allodynia and thermal hyperalgesia, mimicking chronic nerve injury pain in humans.[4]
-
Inflammatory Pain (Complete Freund's Adjuvant - CFA): Rats are injected with CFA into the plantar surface of a hind paw. CFA induces a localized and persistent inflammatory response, characterized by edema, allodynia, and hyperalgesia, which serves as a robust model for chronic inflammatory pain.[7][9]
-
Opioid Withdrawal-Induced Hyperalgesia: Rats are administered morphine (e.g., 15 mg/kg, i.p.) daily for 5 days per week over several weeks to induce dependence. Hyperalgesia is then assessed during periods of spontaneous withdrawal (e.g., 23 hours after the last morphine injection).[10][11]
-
l-THP Preparation: l-THP is often dissolved in a vehicle such as 0.1 M sulphuric acid and then diluted with sterile water.[12]
-
Administration: Depending on the study, THP is administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg or by oral gavage (p.o.) at doses of 5 to 7.5 mg/kg.[4][7][12]
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of calibrated filaments to the plantar surface of the hind paw is determined. A lower threshold indicates increased pain sensitivity.[10]
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is focused on the hind paw, and the latency (in seconds) for the animal to withdraw its paw is recorded. A shorter latency indicates heightened sensitivity to heat.[4]
-
Western Blot: Used to measure the protein expression levels of markers for glial cell activation (e.g., GFAP for astrocytes, Iba1 for microglia) in spinal cord tissue.[7][9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): Employed to quantify the concentration of pro-inflammatory cytokines like TNF-α and IL-1β in spinal cord homogenates.[7]
-
Immunohistochemistry: Used to detect the expression of proteins like c-Fos, a marker of neuronal activation, in specific brain regions involved in pain processing, such as the periaqueductal gray and cingulate cortex.[4]
Conclusion and Future Directions
Initial preclinical studies have robustly established the analgesic efficacy of Tetrahydropalmatine, particularly the l-isomer, in diverse and clinically relevant models of chronic pain. The primary mechanisms involve a unique dual modulation of dopamine D1 and D2 receptors, as well as significant anti-neuroinflammatory actions through the inhibition of glial cell activation. These findings provide a strong scientific rationale for the development of THP as a non-opioid analgesic.
Future research should aim to:
-
Further delineate the downstream signaling cascades following dopamine receptor modulation.
-
Explore the therapeutic potential of THP in other chronic pain conditions.
-
Conduct well-controlled clinical trials to translate these promising preclinical findings into effective pain management strategies for patients.[3]
References
- 1. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Behavioural effects of novel clinical candidate drugs, l-tetrahydropalmatine (l-THP) and Z944, on morphine withdrawal-induced hyperalgesia - UBC Library Open Collections [open.library.ubc.ca]
- 12. open.library.ubc.ca [open.library.ubc.ca]
The Therapeutic Potential of Levo-Tetrahydropalmatine (l-THP) in Addiction Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Addiction remains a significant global health challenge, necessitating the exploration of novel pharmacotherapies. Levo-tetrahydropalmatine (l-THP), an alkaloid isolated from the traditional Chinese medicinal herb Corydalis, has emerged as a promising candidate for the treatment of substance use disorders. This technical guide provides an in-depth review of the preclinical and clinical research on l-THP, focusing on its unique pharmacological profile as a dopamine (B1211576) receptor antagonist. We consolidate quantitative pharmacological data, detail key experimental methodologies for its evaluation, and visualize its mechanism of action and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals investigating l-THP as a potential therapy for addiction.
Introduction
Levo-tetrahydropalmatine (l-THP), also known as Rotundine, is the active levo-isomer of tetrahydropalmatine. In contrast, the dextro-isomer (d-THP) has been shown to be inactive in preclinical models of addiction[1]. For decades, l-THP has been used in China for its analgesic and sedative properties[2]. Its unique mechanism of action, primarily centered on the antagonism of dopamine receptors, has drawn significant attention for its potential to treat addiction to various substances, including stimulants, opioids, and alcohol[3][4]. This guide synthesizes the current state of exploratory research into l-THP for addiction treatment.
Pharmacology of l-Tetrahydropalmatine
Mechanism of Action
The anti-addictive properties of l-THP are predominantly attributed to its interaction with the mesolimbic dopamine system. It functions as an antagonist at dopamine D1, D2, and D3 receptors, with evidence also suggesting it may act as a partial agonist at the D1 receptor[5]. By modulating dopaminergic neurotransmission, l-THP can attenuate the reinforcing effects of drugs of abuse and reduce craving and relapse behaviors. Its broad-spectrum activity on multiple dopamine receptor subtypes distinguishes it from more selective antagonists and may contribute to its efficacy across different classes of addictive substances[2][6].
Pharmacological Data
Quantitative data on the binding affinity and functional activity of l-THP at key neuroreceptors are crucial for understanding its pharmacological profile. The following tables summarize the available data from in vitro studies.
Table 1: Binding Affinity of l-Tetrahydropalmatine for Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Dopamine D1 | ~124 nM | |
| Dopamine D2 | ~388 nM | |
| Dopamine D3 | ~1420 nM |
Table 2: Receptor Binding Profile of l-Tetrahydropalmatine (10 µM) This table shows the percent inhibition of radioligand binding at a concentration of 10 µM of l-THP, indicating its affinity for a range of receptors.
| Receptor Family | Receptor Subtype | Percent Inhibition (%) |
| Dopamine | D1 | 97.34 |
| D2 | 87.37 | |
| D3 | 82.92 | |
| Adrenergic | α1A | >50% |
| α2A | >50% | |
| Serotonin | 5-HT1A | 100.79 |
| 5-HT1D | 75.89 | |
| 5-HT4 | 73.60 | |
| 5-HT7 | 76.81 | |
| Data sourced from a competitive binding assay screen. High percent inhibition indicates significant binding affinity. |
Signaling Pathways
As a dopamine receptor antagonist, l-THP modulates intracellular signaling cascades. Its antagonism of D2-like receptors (D2 and D3), which are coupled to Gi/o proteins, leads to a disinhibition of adenylyl cyclase. This results in increased production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[7]. The modulation of these pathways, along with effects on the phosphorylation of ERK and CREB, is believed to underlie its therapeutic effects in addiction[8].
Preclinical Research and Experimental Protocols
A substantial body of preclinical evidence supports the efficacy of l-THP in animal models of addiction. It has been shown to reduce self-administration of cocaine, methamphetamine, and nicotine, and to attenuate drug-induced reinstatement of seeking behavior[6][8].
Representative Experimental Protocol: Cocaine Self-Administration in Rats
The following protocol is a synthesized representation of standard methodologies used to evaluate the effects of l-THP on cocaine self-administration and reinstatement.
Objective: To determine if l-THP reduces the reinforcing efficacy of cocaine and prevents cocaine-primed reinstatement of drug-seeking.
1. Subjects: Adult male Sprague-Dawley rats (250-300g).
2. Surgery and Catheter Implantation:
-
Rats are anesthetized with an isoflurane/oxygen mixture.
-
A chronic indwelling silastic catheter is surgically implanted into the right jugular vein.
-
The catheter is passed subcutaneously to exit at the mid-scapular region, where it is attached to an infusion harness.
-
Rats are allowed a 7-day recovery period post-surgery.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two retractable levers, a cue light above the active lever, and a drug infusion pump.
-
The chamber is housed within a sound-attenuating cubicle.
4. Self-Administration Training:
-
Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule during 2-hour daily sessions.
-
A press on the active lever results in a cocaine infusion and the illumination of the cue light for 20 seconds, during which further lever presses have no consequence (timeout period).
-
A press on the inactive lever is recorded but has no programmed consequences.
-
Training continues until stable responding is achieved (e.g., <15% variation in infusions over 3 consecutive days).
5. l-THP Treatment and Testing:
-
Once stable self-administration is established, the effects of l-THP are tested.
-
l-THP (e.g., 1.25, 2.5, 5.0 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the self-administration session.
-
The number of cocaine infusions and lever presses are recorded.
6. Extinction and Reinstatement:
-
Following l-THP testing, rats undergo extinction training where active lever presses no longer result in cocaine infusion or cue light presentation.
-
Extinction sessions continue until responding on the active lever is significantly reduced (e.g., <20 presses per session).
-
To test for reinstatement, rats are pre-treated with l-THP or vehicle, followed by a priming injection of cocaine (e.g., 10 mg/kg, i.p.).
-
The number of lever presses is recorded during a subsequent 2-hour session under extinction conditions.
Representative Experimental Protocol: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
Objective: To determine if l-THP can block the acquisition of oxycodone-induced CPP.
1. Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers distinguished by distinct visual (e.g., black vs. white walls) and tactile (e.g., grid vs. mesh floor) cues, and a smaller neutral center chamber.
2. Procedure: The experiment consists of three phases:
-
Pre-Conditioning (Baseline Preference): On Day 1, rats are placed in the center chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to establish any baseline preference.
-
Conditioning (Drug Pairing): This phase occurs over several days (e.g., 8 days). On alternating days, rats receive an injection of oxycodone (e.g., 2.5 mg/kg, s.c.) and are confined to one of the conditioning chambers for 30 minutes. On the other days, they receive a saline injection and are confined to the opposite chamber. To test the effect of l-THP, it is administered (e.g., 10 mg/kg, i.p.) 30 minutes prior to the oxycodone injection.
-
Post-Conditioning (Preference Test): On the day after the final conditioning session, rats are placed in the center chamber with free access to all chambers, and the time spent in each chamber is recorded for 15 minutes. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a CPP.
Clinical Landscape and Future Directions
The promising preclinical data has led to initial clinical investigations of l-THP for addiction. A pilot study in heroin-dependent individuals found that l-THP treatment significantly reduced craving and increased abstinence rates compared to placebo[4]. A phase I clinical trial in cocaine users demonstrated that l-THP is safe and well-tolerated[4]. A phase II study was also planned to evaluate the efficacy of l-THP for cocaine use disorder[9].
The multi-target action of l-THP, particularly its antagonism of D1, D2, and D3 receptors, presents a logical therapeutic strategy for addiction. By dampening the hyper-dopaminergic state induced by drugs of abuse, l-THP can reduce their rewarding value and the motivation to seek them.
Future research should focus on larger, multi-center clinical trials to definitively establish the efficacy and safety of l-THP for various substance use disorders. Further preclinical work could also explore its effects on addiction-related cognitive impairments and its potential in combination therapies.
Conclusion
Levo-tetrahydropalmatine presents a compelling case as a novel pharmacotherapy for addiction. Its mechanism as a broad-spectrum dopamine receptor antagonist is well-supported by preclinical data across multiple animal models and substances of abuse. Initial clinical findings are encouraging, demonstrating safety and potential efficacy. The information and protocols detailed in this guide provide a solid foundation for further exploratory research and development of l-THP as a much-needed treatment for addiction.
References
- 1. maxapress.com [maxapress.com]
- 2. Levo-tetrahydropalmatine attenuates cocaine self-administration and cocaine-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
The Protoberberine Alkaloid d-Tetrahydropalmatine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
d-Tetrahydropalmatine (d-THP) is a naturally occurring protoberberine alkaloid found predominantly in the tubers of the Corydalis species and other plants of the Papaveraceae and Menispermaceae families. As a member of the isoquinoline (B145761) alkaloid class, d-THP has garnered significant interest within the scientific community for its diverse pharmacological activities, primarily its antagonism of dopamine (B1211576) receptors. This technical guide provides an in-depth overview of the classification, chemical properties, and mechanism of action of d-THP. It further presents a compilation of quantitative data on its receptor binding affinities and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support further research and drug development efforts.
Classification and Chemical Properties
This compound is classified as a protoberberine alkaloid, a prominent subgroup of isoquinoline alkaloids characterized by a tetracyclic ring system. The protoberberine skeleton is biosynthetically derived from the amino acid tyrosine via the intermediate (S)-reticuline, with (S)-scoulerine being a key precursor to the formation of the characteristic protoberberine core.
Chemically, d-THP has the molecular formula C₂₁H₂₅NO₄ and a molecular weight of 355.42 g/mol . It possesses a chiral center, with its levorotatory enantiomer being l-tetrahydropalmatine (l-THP), also known as rotundine. The presence of four methoxy (B1213986) groups on its structure contributes to its lipophilicity and ability to cross the blood-brain barrier.
Mechanism of Action
The primary pharmacological action of d-THP is its antagonism of dopamine receptors. It exhibits a preferential binding affinity for the dopamine D1 receptor, though it also interacts with D2 and D3 receptors.[1] By blocking these receptors, d-THP modulates dopaminergic neurotransmission in various brain regions, which is believed to underlie many of its observed physiological effects.
Beyond the dopaminergic system, d-THP has been shown to interact with other neurotransmitter systems, including serotonergic and adrenergic receptors.[1] Specifically, it displays binding affinity for 5-HT₁ₐ and alpha-adrenergic receptors. Furthermore, d-THP has been identified as a potent inhibitor of the organic cation transporter 1 (OCT1).
Quantitative Pharmacological Data
Receptor Binding Affinities
The following table summarizes the receptor binding affinities of l-tetrahydropalmatine (l-THP). It is important to note that while d-THP and l-THP are enantiomers and are expected to interact with similar targets, their binding affinities may differ. The data for l-THP is presented here as a close approximation in the absence of comprehensive binding data for d-THP. Further research is required to fully characterize the binding profile of d-THP.
| Receptor Target | Ligand | Kᵢ (nM) | Species | Reference |
| Dopamine D1 | [³H]-SCH23390 | 97.34 (% inhibition) | Human (recombinant) | [1] |
| Dopamine D2 | [³H]-spiperone | 87.37 (% inhibition) | Human (recombinant) | [1] |
| Dopamine D3 | [³H]7-OH-DPAT | 82.92 (% inhibition) | Human | [1] |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | 100.79 (% inhibition) | Human (recombinant) | [1] |
| Adrenergic α₁ₐ | [³H]-Prazosin | 98.74 (% inhibition) | Human (recombinant) | [1] |
| Adrenergic α₂ₐ | [³H]-Rauwolscine | 99.50 (% inhibition) | Human (recombinant) | [1] |
Pharmacokinetic Parameters
The pharmacokinetic profile of d-THP is characterized by low oral bioavailability and rapid clearance. The following table presents key pharmacokinetic parameters of d-THP and its enantiomer, l-THP, in rats.
| Compound | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | Species | Reference |
| d-THP | 5 | Oral | 148 ± 90 | 2.12 ± 1.1 | 652 ± 300 | Rat | [2] |
| l-THP | 5 | Oral | 291 ± 130 | 1.5 ± 0.5 | 1500 ± 560 | Rat | [2] |
| l-THP | 15 | Oral | - | 0.5 | - | Rat | [3] |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol provides a general framework for determining the binding affinity of d-THP for dopamine receptors using a competitive radioligand binding assay.
Materials:
-
HEK293 cells transfected with the human dopamine D1 or D2 receptor.
-
Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol (B65202) for D2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand.
-
Increasing concentrations of d-THP (for competition curve).
-
For total binding wells, add vehicle instead of d-THP.
-
For non-specific binding wells, add the non-specific binding inhibitor.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the d-THP concentration. Determine the IC₅₀ value (the concentration of d-THP that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[4]
Hot Plate Test for Analgesic Activity
This protocol describes the hot plate test, a common method to assess the central analgesic effects of compounds like d-THP.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Animal enclosure (e.g., clear acrylic cylinder).
-
Test animals (e.g., male Sprague-Dawley rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and start a timer. Observe the animal for nociceptive responses, such as licking a hind paw or jumping. Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer d-THP or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Measurements: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the d-THP-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).[5][6]
Conditioned Place Preference (CPP) for Anti-Addictive Properties
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug and to assess the potential of a compound like d-THP to block the rewarding effects of drugs of abuse.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment).
-
Test animals (e.g., mice or rats).
-
Drug of abuse (e.g., morphine, cocaine).
-
This compound solution and vehicle control.
Procedure:
-
Pre-conditioning Phase (Baseline Preference): On day 1, place each animal in the apparatus with free access to all compartments for a set period (e.g., 15 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning Phase: This phase typically lasts for several days (e.g., 6-8 days).
-
On "drug" conditioning days, administer the drug of abuse and confine the animal to one of the non-preferred compartments for a set period (e.g., 30 minutes).
-
On "saline" conditioning days, administer saline and confine the animal to the opposite compartment for the same duration.
-
To test the effect of d-THP, administer it prior to the drug of abuse on the conditioning days.
-
-
Test Phase (Post-conditioning): On the test day, place the animal in the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment for a set period (e.g., 15 minutes).
-
Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. Compare the CPP scores between the group that received the drug of abuse alone and the group that received d-THP plus the drug of abuse to determine if d-THP blocked the rewarding effect.[7][8]
Pharmacokinetic Analysis via LC-MS/MS
This protocol outlines a general procedure for the quantification of d-THP in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).
-
C18 analytical column.
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample).
-
Plasma samples from animals treated with d-THP.
-
Protein precipitation solvent (e.g., acetonitrile).
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Add a protein precipitation solvent (e.g., 150 µL of acetonitrile), vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[3]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate d-THP and the IS on the C18 column using a suitable gradient elution program.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both d-THP and the IS.
-
-
Data Analysis:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of d-THP.
-
Calculate the peak area ratio of d-THP to the IS for both the calibration standards and the unknown samples.
-
Determine the concentration of d-THP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC.[3]
-
Signaling Pathways and Visualizations
This compound's primary mechanism of action involves the antagonism of dopamine receptors. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of the dopamine D1 and D2 receptors.
Dopamine D1 Receptor Signaling Pathway
The D1 receptor is a Gs-protein coupled receptor. Its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).
Caption: Dopamine D1 Receptor Signaling Cascade.
Dopamine D2 Receptor Signaling Pathway
The D2 receptor is a Gi-protein coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: Dopamine D2 Receptor Signaling Cascade.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of d-THP.
Caption: Preclinical Pharmacokinetic Workflow.
Conclusion and Future Directions
This compound is a protoberberine alkaloid with a well-defined chemical structure and a primary mechanism of action centered on dopamine receptor antagonism. Its diverse pharmacological effects, including analgesic, sedative, and anti-addictive properties, make it a compelling candidate for further drug development. This technical guide has provided a comprehensive overview of its classification, pharmacology, and relevant experimental methodologies.
Future research should focus on several key areas. Firstly, a complete receptor binding profile for d-THP is needed to delineate its selectivity and potential off-target effects more precisely. Secondly, further pharmacokinetic studies in different species, including humans, are necessary to better understand its absorption, distribution, metabolism, and excretion, and to establish a clear pharmacokinetic/pharmacodynamic relationship. Finally, well-controlled clinical trials are required to validate the therapeutic potential of d-THP in various disease states. The information and protocols provided herein serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and application of this promising natural product.
References
- 1. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Investigation of modulation of the alpha-2 receptor in tetrahydropalmatine (THP) analgesia in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of D-Tetrahydropalmatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (THP), an isoquinoline (B145761) alkaloid, is a major bioactive compound found in plants of the Stephania and Corydalis genera.[1][2] It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including analgesic, sedative, anti-inflammatory, and neuroprotective effects.[1][3][4] Notably, THP's analgesic properties are attributed to its interaction with dopamine (B1211576) receptors and its ability to modulate various signaling pathways.[1][5][6][7]
This document provides detailed protocols for the extraction and purification of this compound, designed to yield a high-purity product suitable for research and drug development purposes. The methodologies described include ultrasound-assisted solvent extraction and multi-step chromatographic purification.
Data Presentation
Table 1: Comparison of Extraction Methods and Yields for Tetrahydropalmatine (B600727)
| Extraction Method | Plant Source | Solvent System | Solvent-to-Material Ratio (mL/g) | Temperature (°C) | Time (min) | Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction | Stephania rotunda | 90% Lactic Acid | 40 | 65 | 10 | 22.455 | [3][8][9] |
| Ultrasound-Assisted Extraction | Stephania rotunda | 50% Methanol | 20 | 50 | 30 | 18.06 | [8][9] |
| Ultrasound-Assisted Extraction | Stephania rotunda | 50% Polyalcohol C6 | 20 | 50 | 30 | 18.06 | [8] |
| Ultrasound-Assisted Extraction | Stephania rotunda | Brij-35 (5 mM) | 20 | 50 | 30 | 7.84 | [8] |
| Ultrasonic Alcohol Extraction | Rhizoma corydalis | Alcohol | Not Specified | Not Specified | Not Specified | High Yield Reported | [10] |
Table 2: Purification Efficiency of Tetrahydropalmatine
| Purification Step | Resin/Stationary Phase | Elution System | Recovery Rate (%) | Purity | Reference |
| Macroporous Resin Adsorption | XAD-8 | Absolute Ethanol | 92.02 ± 0.60 | Enriched Product | [3][8][9] |
| Column Chromatography | Nonpolar Macroporous Resin | Chloroform-Methanol Mixed Liquid | Not Specified | High Purity Reported | [10] |
| High-Performance Displacement Chromatography | Reversed-phase C18 | 0.1% TFA/H2O (carrier), Cetylpyridinium trifluoroacetate (B77799) (displacer) | Quantitative | >98% | [11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Stephania rotunda Tubers
This protocol is optimized for high-yield extraction of THP using an eco-friendly solvent system.[3][8][9]
Materials and Equipment:
-
Dried and powdered Stephania rotunda tubers
-
90% Lactic Acid
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm membrane filters
-
HPLC-PDA system for quantification
Procedure:
-
Weigh 200 mg of dried S. rotunda tuber powder and place it into a 50 mL centrifuge tube.
-
Add 8 mL of 90% lactic acid to achieve a solvent-to-material ratio of 40 mL/g.[3][8][9]
-
Vortex the mixture to ensure thorough wetting of the plant material.
-
Place the centrifuge tube in an ultrasonic bath set to a temperature of 65°C.
-
Perform ultrasonic-assisted extraction for 10 minutes.[3][8][9]
-
After extraction, centrifuge the sample at 4000 rpm for 10 minutes to separate the supernatant from the solid residue.[8][9]
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis for quantification.
Protocol 2: Purification of this compound using Macroporous Resin and Column Chromatography
This protocol outlines a two-step purification process to isolate THP from the crude extract.
Part A: Macroporous Resin Adsorption for Initial Enrichment [3][8][9]
Materials and Equipment:
-
Crude THP extract (supernatant from Protocol 1)
-
XAD-8 macroporous resin
-
Glass column
-
Absolute Ethanol
-
5% NaOH
-
5% HCl
-
Deionized water
-
Rotary evaporator
Procedure:
-
Precondition the XAD-8 resin by sequentially washing it with absolute ethanol, 5% NaOH, and 5% HCl, followed by a thorough rinse with deionized water until a neutral pH is achieved.[8]
-
Pack the preconditioned resin into a glass column.
-
Load 5.0 mL of the THP-containing crude extract onto the column.
-
Allow the extract to adsorb onto the resin.
-
Elute the adsorbed THP from the resin using absolute ethanol.
-
Collect the eluate containing the enriched THP.
-
Evaporate the solvent from the eluate using a rotary evaporator to obtain a THP-enriched solid product.
Part B: Silica (B1680970) Gel Column Chromatography for Final Purification
Materials and Equipment:
-
THP-enriched product from Part A
-
Silica gel (60-120 mesh)
-
Glass column
-
Ethyl acetate
-
Methanol
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the THP-enriched product in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.[12]
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation of compounds by performing TLC on the collected fractions.[12]
-
Combine fractions that show a single spot corresponding to the Rf value of a pure THP standard.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound's Analgesic and Anti-inflammatory Effects
Caption: Signaling pathways modulated by this compound for its therapeutic effects.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. China Corydalis Extract Tetrahydropalmatine Manufacturer Supplier - Wholesale Quotation - BIOWAY [biowaynutrition.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extraction method of tetrahydropalmatine (2019) | Han Yexiang [scispace.com]
- 11. One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of D-Tetrahydropalmatine using HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of D-Tetrahydropalmatine (D-THP) in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for pharmacokinetic studies, drug metabolism research, and quality control of D-THP.
Introduction
This compound is one of the enantiomers of Tetrahydropalmatine (B600727) (THP), a protoberberine isoquinoline (B145761) alkaloid found in several medicinal herbs of the Corydalis and Stephania genera. D-THP exhibits distinct pharmacological properties, including antagonism of dopamine (B1211576) D1 receptors. Accurate and robust analytical methods are crucial for elucidating its therapeutic potential and metabolic fate. This document outlines validated chiral HPLC and LC-MS/MS methods for the quantification of D-THP.
High-Performance Liquid Chromatography (HPLC) Method
This section details a chiral HPLC method for the enantioselective quantification of this compound. The protocol involves an initial separation on a standard reversed-phase column followed by chiral separation.
Experimental Protocol: Chiral HPLC
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add an appropriate internal standard (IS).
-
Perform liquid-liquid extraction with 1 mL of a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (1:1, v/v).[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Step 1: Achiral Separation and Fraction Collection
-
Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile (B52724) and 0.1% phosphoric acid solution (pH adjusted to 6.15 with triethylamine) (47:53, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[3]
-
Procedure: Inject the prepared sample to separate racemic THP from endogenous plasma components. Collect the fraction corresponding to the retention time of THP.
-
-
Step 2: Chiral Separation
Quantitative Data Summary: HPLC
| Parameter | Value | Analyte(s) | Reference |
| Linearity Range | 0.025 - 4 µg/mL | (+)-THP and (-)-THP | [2] |
| Limit of Detection (LOD) | 0.005 µg/mL | (+)-THP and (-)-THP | [2] |
| Recovery | > 88% | Each enantiomer | [2] |
| Precision (RSD) | < 10% | (+)-THP and (-)-THP | [2] |
| Accuracy (Relative Error) | < 10% | (+)-THP and (-)-THP | [2] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This section describes a sensitive and specific LC-MS/MS method for the quantification of Tetrahydropalmatine. While the cited methods were developed for L-THP or the racemate, the principles are directly applicable to D-THP due to identical mass spectrometric properties. Chiral separation, as described in the HPLC section, would be required prior to MS detection for enantiomer-specific quantification.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Dichloromethane Extraction)
-
To 200 µL of plasma sample, add an internal standard (e.g., phenacetin).[4]
-
Alkalinize the sample.
-
Extract with dichloromethane.[4]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column (e.g., Diamonsil™ C18, 50 mm × 2.1 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water with 5 mM ammonium (B1175870) acetate and 0.2% glacial acetic acid.[4] A common mobile phase is also methanol (B129727) and water (50:50, v/v).[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]
-
Detection Mode: Selected Ion Reaction (SIR) or Multiple Reaction Monitoring (MRM).[4]
-
Monitored Transitions:
Quantitative Data Summary: LC-MS/MS
| Parameter | Value | Analyte(s) | Reference |
| Linearity Range | 1.00 - 500 ng/mL | Tetrahydropalmatine | [4] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | Tetrahydropalmatine | [4] |
| Intra-day Precision (RSD) | < 9% | Tetrahydropalmatine | [4] |
| Inter-day Precision (RSD) | < 9% | Tetrahydropalmatine | [4] |
| Accuracy (Relative Error) | -7.4% to 4.8% | Tetrahydropalmatine | [4] |
| Recovery | 91.42% | Tetrahydropalmatine | [4] |
Visualizations
Experimental Workflow for Chiral HPLC Analysis
References
- 1. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Stereoselective pharmacokinetics of tetrahydropalmatine after oral administration of (-)-enantiomer and the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis combined with liquid chromatography-tandem mass spectrometry for the determination of levo-tetrahydropalmatine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of D-Tetrahydropalmatine via Bischler-Napieralski Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of D-Tetrahydropalmatine, a bioactive isoquinoline (B145761) alkaloid, utilizing the Bischler-Napieralski reaction as the key strategic step. The synthesis involves a three-step sequence commencing with the formation of an amide from commercially available starting materials, followed by a phosphoryl chloride-mediated cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is subsequently reduced to the target molecule, this compound. This protocol offers a reproducible and scalable method for obtaining this compound for research and drug development purposes.
Introduction
This compound (D-THP) is a naturally occurring isoquinoline alkaloid found in several plant species of the Corydalis and Stephania genera.[1] It is the dextrorotatory enantiomer of tetrahydropalmatine (B600727) and has garnered significant interest in the scientific community due to its diverse pharmacological activities. D-THP is known to be an antagonist of dopamine (B1211576) D1 and D2 receptors, exhibiting potential therapeutic applications in the management of various central nervous system disorders.[2][3][4]
The Bischler-Napieralski reaction is a powerful and widely employed method for the synthesis of 3,4-dihydroisoquinolines, which are key intermediates in the synthesis of a vast array of isoquinoline alkaloids.[5][6] This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a phosphorus-based reagent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6] This application note details a robust protocol for the synthesis of this compound employing this classical reaction.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a three-step process as illustrated below. The initial step involves the amide coupling of homoveratrylamine and homoveratric acid to yield the precursor amide. This is followed by the critical Bischler-Napieralski cyclization to form the dihydroisoquinoline ring system. The final step is the stereoselective reduction of the imine functionality to afford the desired this compound.
Experimental Protocols
Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
This procedure outlines the formation of the amide precursor required for the Bischler-Napieralski reaction.
Materials:
-
Homoveratrylamine (1.0 eq)
-
Homoveratric acid (1.0 eq)
-
Dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (B26582) (HOBt) (0.2 eq)
Procedure:
-
To a solution of homoveratric acid (1.0 eq) and 1-hydroxybenzotriazole (0.2 eq) in dichloromethane, add dicyclohexylcarbodiimide (1.1 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of homoveratrylamine (1.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide as a white solid.
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 124-126 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.80-6.70 (m, 6H), 5.50 (br s, 1H), 3.85 (s, 6H), 3.84 (s, 6H), 3.50 (s, 2H), 3.45 (q, J = 6.8 Hz, 2H), 2.75 (t, J = 7.2 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5, 149.0, 148.8, 147.7, 147.5, 131.5, 127.0, 121.2, 120.8, 112.0, 111.8, 111.4, 111.2, 55.9, 55.8, 43.5, 40.8, 35.5 |
Step 2: Bischler-Napieralski Cyclization of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
This is the key ring-forming step to generate the 3,4-dihydroisoquinoline core.
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Toluene, anhydrous
Procedure:
-
To a solution of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with concentrated ammonium (B1175870) hydroxide (B78521) to pH 9-10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3,4-dihydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline as a yellow oil, which may solidify upon standing.
| Parameter | Value |
| Yield | 70-80% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.85-6.70 (m, 4H), 6.60 (s, 1H), 4.00 (s, 2H), 3.90 (s, 3H), 3.88 (s, 3H), 3.86 (s, 3H), 3.80 (s, 3H), 3.75 (t, J = 7.6 Hz, 2H), 2.70 (t, J = 7.6 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.5, 149.5, 148.8, 148.0, 147.5, 130.0, 128.5, 122.0, 121.5, 112.5, 111.8, 111.0, 109.0, 56.0, 55.9, 55.8, 47.5, 42.0, 29.0 |
Step 3: Reduction of 3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline to this compound
The final step involves the reduction of the imine intermediate to the desired tetrahydroisoquinoline product.
Materials:
-
3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
Procedure:
-
Dissolve 3,4-dihydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol, 98:2) to afford D,L-Tetrahydropalmatine. For the synthesis of this compound, an enantioselective reducing agent or chiral resolution would be required.
| Parameter | Value |
| Yield | 80-90% |
| Melting Point | 148-150 °C (for the racemate) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.75 (s, 1H), 6.72 (s, 1H), 6.60 (s, 1H), 6.58 (s, 1H), 4.15 (m, 1H), 3.86 (s, 3H), 3.85 (s, 3H), 3.84 (s, 3H), 3.83 (s, 3H), 3.50-2.60 (m, 8H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.8, 147.5, 147.2, 147.0, 129.0, 126.5, 126.0, 122.5, 112.0, 111.8, 111.5, 109.0, 59.5, 56.0, 55.9, 55.8, 51.5, 40.0, 36.5, 29.0 |
Data Summary
| Step | Product | Starting Material(s) | Reagents | Yield (%) |
| 1 | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | Homoveratrylamine, Homoveratric acid | DCC, HOBt | 85-95 |
| 2 | 3,4-Dihydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline | Amide from Step 1 | POCl₃ | 70-80 |
| 3 | D,L-Tetrahydropalmatine | Dihydroisoquinoline from Step 2 | NaBH₄ | 80-90 |
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effects through the modulation of the dopaminergic system. It acts as an antagonist at both D1 and D2 dopamine receptors, thereby influencing downstream signaling cascades.[2][3][4] The antagonism of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity. This ultimately affects gene transcription and neuronal excitability.
Conclusion
The synthetic route to this compound via the Bischler-Napieralski reaction is a reliable and efficient method for producing this valuable alkaloid. The provided protocols offer a detailed guide for researchers in the fields of medicinal chemistry and drug discovery. The quantitative data presented allows for the assessment of the reaction efficiency at each step. Further optimization of the final reduction step to achieve high enantioselectivity for the D-isomer is a key area for future research and development. The understanding of its mechanism of action as a dopamine receptor antagonist provides a strong basis for its further investigation as a potential therapeutic agent.
References
- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synergistic approach towards understanding the functional significance of dopamine receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes and Protocols for In Vivo Experiments with D-Tetrahydropalmatine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (D-THP), also known as l-tetrahydropalmatine (l-THP), is a promising isoquinoline (B145761) alkaloid derived from the Corydalis and Stephania plant genera. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including analgesic, sedative, anxiolytic, and anti-addictive properties.[1] These effects are primarily attributed to its interaction with the central nervous system, particularly its role as a dopamine (B1211576) receptor antagonist with a higher affinity for D1 and D2 receptors.[2] This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies with D-THP in rodent models, aimed at elucidating its therapeutic potential and mechanism of action.
Data Presentation
Pharmacokinetic Parameters of D-THP in Rodents
The following table summarizes the key pharmacokinetic parameters of D-THP in rats following oral (p.o.) and intraperitoneal (i.p.) administration.
| Parameter | Oral (p.o.) | Intraperitoneal (i.p.) | Species | Reference |
| Tmax (h) | 0.44 - 1.5 | ~0.5 | Rat | [1][3] |
| Cmax (ng/mL) | Varies with dose (e.g., ~190 for 60 mg/kg) | Varies with dose | Rat/Human | [1] |
| t1/2 (h) | 4.49 - 11.42 | - | Rat/Human | [1] |
| Bioavailability | Low | - | Rat | [4] |
| Brain Penetration | Yes, high lipophilicity | Yes | Rat | [1] |
Effective Doses of D-THP in Rodent Behavioral Models
This table provides a summary of effective D-THP doses observed in various behavioral paradigms in mice and rats.
| Behavioral Test | Species | D-THP Dose (mg/kg) | Route | Observed Effect | Reference |
| Analgesia (Neuropathic Pain) | Mouse | 5 - 10 | i.p. | Increased mechanical threshold and thermal latency | [5] |
| Analgesia (Inflammatory Pain) | Rat | 5 - 10 | i.p. | Alleviation of mechanical allodynia and thermal hyperalgesia | |
| Anxiolytic (Elevated Plus Maze) | Mouse | 0.5 - 10 | p.o. | Increased time spent in open arms | |
| Anti-addiction (Cocaine Self-Administration) | Rat | 3.75 - 15.0 | i.p. | Attenuation of cocaine self-administration | |
| Anti-addiction (Ethanol Drinking) | Mouse | 2.5 - 10 | i.p. | Reduction in ethanol (B145695) consumption | [6] |
| Sedation/Hypnosis | Mouse | 5 - 10 | i.p. | Increased non-rapid eye movement sleep | [5] |
Toxicological Data of D-THP in Rodents
Limited public information is available on the LD50 of D-THP. However, studies have indicated its low toxicity.
| Species | Route | LD50 (mg/kg) | Reference |
| Mouse/Rat | Oral/i.p. | Data not readily available in public domain | [7][8][9][10][11] |
Experimental Protocols
Rodent Model Selection and General Considerations
-
Species and Strain: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic and general pharmacology studies. For behavioral studies, C57BL/6 mice are frequently chosen due to their well-characterized behavioral phenotypes and genetic homogeneity.
-
Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization for at least one week before the experiment is crucial.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for the ethical use of animals in research.
This compound (D-THP) Formulation and Administration
-
Formulation: D-THP can be dissolved in a vehicle such as saline containing a small percentage of a solubilizing agent like Tween 80 or DMSO, followed by dilution in saline. The final concentration of the organic solvent should be minimized and kept consistent across all experimental groups, including the vehicle control.
-
Administration:
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents, providing rapid absorption.
-
Oral gavage (p.o.): Used to investigate the effects of oral administration, mimicking clinical application.
-
Subcutaneous (s.c.) injection: Another option for systemic delivery.
-
Behavioral Assays
Hot Plate Test (Thermal Nociception)
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes.
-
Gently place the mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as licking a hind paw or jumping.
-
Record the latency to the first sign of nociception.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Administer D-THP or vehicle and test the animals at different time points (e.g., 30, 60, 90, 120 minutes) post-administration.
-
Von Frey Test (Mechanical Allodynia)
-
Apparatus: A set of calibrated von Frey filaments and a testing chamber with a wire mesh floor.
-
Procedure:
-
Acclimatize the animal in the testing chamber for at least 30 minutes.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Administer D-THP or vehicle and measure the withdrawal threshold at various time points.
-
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.
-
Conditioned Place Preference (CPP)
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Baseline): Allow the animal to freely explore all three chambers and record the time spent in each to determine initial preference.
-
Conditioning: Over several days, pair one outer chamber with the drug of abuse (e.g., cocaine, morphine) and the other with saline. On alternating days, administer the substance and confine the animal to the respective chamber for a set duration (e.g., 30 minutes).
-
To test the effect of D-THP on the acquisition of CPP, administer D-THP prior to the drug of abuse during the conditioning phase.
-
Post-conditioning (Test): After the conditioning phase, allow the animal to freely explore all three chambers again in a drug-free state.
-
An increase in time spent in the drug-paired chamber indicates a preference for the drug-associated cues. The ability of D-THP to block this preference is measured.
-
Molecular Assays
-
Procedure:
-
Tissue Collection and Preparation: Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens) on ice. Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for the dopamine receptor of interest (e.g., anti-D1R, anti-D2R) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
-
-
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Cut coronal brain sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
Immunostaining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).
-
Incubate the sections with a primary antibody against c-Fos overnight at 4°C.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope or a confocal microscope. Quantify the number of c-Fos-positive cells in the brain region of interest.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
D-THP primarily acts as an antagonist at dopamine D1 and D2 receptors. This action modulates downstream signaling cascades, including the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway. By blocking dopamine receptors, D-THP can influence neuronal excitability and gene expression, which are thought to underlie its therapeutic effects.[6]
Caption: D-THP's mechanism of action on dopamine signaling pathways.
General Experimental Workflow for In Vivo Studies with D-THP
The following diagram outlines a typical workflow for an in vivo study investigating the effects of D-THP in a rodent model.
Caption: A generalized workflow for rodent studies with D-THP.
References
- 1. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Pharmacokinetics and Brain Distribution of Tetrahydropalmatine and Tetrahydroberberine after Oral Administration of DA-9701, a New Botanical Gastroprokinetic Agent, in Rats [jstage.jst.go.jp]
- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 5. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of Human Lethal Doses and Concentrations of MEIC Chemicals from Rodent LD50 Values: An Attempt to Make Some Reparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acute toxicity ld50: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
Application Notes and Protocols for D-Tetrahydropalmatine Administration in Neuropathic Pain Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited specific data is available for the D-isomer of Tetrahydropalmatine (d-THP) in neuropathic pain models. The following application notes and protocols are primarily based on studies conducted with L-Tetrahydropalmatine (l-THP) and the racemic mixture (dl-THP), which have demonstrated significant analgesic effects. Researchers should consider these as a starting point and adapt protocols for d-THP accordingly.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Tetrahydropalmatine (THP), an isoquinoline (B145761) alkaloid isolated from the Corydalis plant, has shown promise as a non-opioid analgesic. THP exists as two enantiomers, d-THP and l-THP. While both have analgesic properties, l-THP has been more extensively studied for its effects on neuropathic pain. It is reported to act as a partial agonist of dopamine (B1211576) D1 receptors and an antagonist of D2 receptors, contributing to its analgesic and sedative effects.[1] These notes provide an overview of the administration of THP in mouse models of neuropathic pain, including experimental protocols and potential mechanisms of action.
Data Presentation: Quantitative Effects of L-Tetrahydropalmatine on Neuropathic Pain in Mice
The following table summarizes the quantitative data from a study investigating the effects of intraperitoneally administered l-THP in a partial sciatic nerve ligation (PSNL) mouse model of neuropathic pain.[1][2]
| Dosage (mg/kg, i.p.) | Mechanical Threshold Increase (%) | Thermal Latency Prolongation (%) |
| 5 | 134.4 | 49.4 |
| 10 | 174.8 | 69.2 |
Another study using a spinal nerve ligation model in mice demonstrated a dose-dependent antihyperalgesic effect of l-THP at doses of 1-4 mg/kg (i.p.).[3] Furthermore, in a bone cancer pain model, which has a neuropathic component, THP administered intragastrically at 20 and 40 mg/kg effectively elevated paw withdrawal threshold and latency.[4]
Experimental Protocols
Induction of Neuropathic Pain: Chronic Constriction Injury (CCI) Model
The Chronic Constriction Injury (CCI) model is a widely used method to induce neuropathic pain in rodents by causing a peripheral nerve injury.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)
-
Surgical tools (scalpel, scissors, forceps)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave and disinfect the skin over the mid-thigh region of the right hind limb.
-
Make a small incision (1.0-1.5 cm) through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Carefully dissect the connective tissue surrounding the sciatic nerve.
-
Proximal to the nerve's trifurcation, loosely tie three to four ligatures of 4-0 chromic gut or silk suture around the sciatic nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until a brief twitch in the affected hind limb is observed. The goal is to constrict the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until it regains consciousness.
-
Post-operative care should include monitoring for signs of infection and ensuring access to food and water.
-
Behavioral testing for neuropathic pain can typically begin 3-7 days post-surgery.
Assessment of Mechanical Allodynia: Von Frey Test
The Von Frey test is used to measure the withdrawal threshold to a mechanical stimulus, indicating the level of mechanical allodynia.
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., 0.008g to 300g)
-
Elevated wire mesh platform
-
Plexiglass enclosures for each mouse
Procedure:
-
Acclimate the mice to the testing environment by placing them in individual Plexiglass enclosures on the wire mesh platform for at least 30-60 minutes before testing.
-
Begin testing by applying a Von Frey filament to the mid-plantar surface of the hind paw of the mouse.
-
Apply the filament with enough force to cause it to bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range (e.g., 2.0 g).
-
If there is a positive response, the next filament tested should be weaker. If there is no response, the next filament should be stronger.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a formula or a statistical package.
-
Administer D-Tetrahydropalmatine at the desired dose and route, and repeat the Von Frey test at specified time points (e.g., 30, 60, 120 minutes) post-administration to assess its analgesic effect.
Assessment of Thermal Hyperalgesia: Hargreaves Plantar Test
The Hargreaves test measures the latency of paw withdrawal to a radiant heat source, indicating the level of thermal hyperalgesia.
Materials:
-
Plantar test apparatus with a radiant heat source
-
Plexiglass enclosures for each mouse
Procedure:
-
Acclimate the mice to the testing apparatus by placing them in the Plexiglass enclosures on the glass floor of the device for at least 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the mouse withdraws its paw. The time taken is the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform baseline measurements before drug administration.
-
Administer this compound and repeat the test at various time points post-administration to evaluate its effect on thermal hyperalgesia.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying d-THP in a mouse model of neuropathic pain.
Signaling Pathway of L-Tetrahydropalmatine in Neuropathic Pain
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study D-Tetrahydropalmatine's Anti-Inflammatory Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction D-Tetrahydropalmatine (THP), an isoquinoline (B145761) alkaloid extracted from plants such as Corydalis yanhusuo, has demonstrated significant analgesic and anti-inflammatory properties.[1][2] Its therapeutic potential is linked to its ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. These application notes provide detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory effects of D-THP, focusing on its impact on pro-inflammatory cytokine and nitric oxide production, and its interaction with crucial intracellular signaling pathways. The human monocytic THP-1 cell line and the murine macrophage RAW 264.7 cell line are commonly used models for these studies.[1][3][4]
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
Inflammatory responses in cells like macrophages are often initiated by stimuli such as lipopolysaccharide (LPS), which activates cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways culminate in the transcription and release of pro-inflammatory mediators. D-THP exerts its anti-inflammatory effects by inhibiting these key signaling pathways.[1][5][6] Specifically, it has been shown to suppress the phosphorylation of pivotal proteins in the MAPK cascade (ERK, p38, JNK) and inhibit the activation of the NF-κB pathway.[1][3][6][7][8]
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 5. Tetrahydropalmatine Alleviates Hyperlipidemia by Regulating Lipid Peroxidation, Endoplasmic Reticulum Stress, and Inflammasome Activation by Inhibiting the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparation of D-Tetrahydropalmatine Stock Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (D-THP) is a bioactive isoquinoline (B145761) alkaloid found in the Corydalis and Stephania genera of plants. It is the dextrorotatory isomer of tetrahydropalmatine (B600727) and has garnered significant interest for its diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. In vitro studies are crucial for elucidating the mechanisms of action of D-THP. Accurate and reproducible experimental results are contingent upon the correct preparation and application of D-THP stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of D-THP in cell-based assays.
Data Presentation
A summary of the key quantitative data for the preparation of this compound stock solutions is provided in the table below for easy reference and comparison.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₂₅NO₄ | [1] |
| Molecular Weight | 355.4 g/mol | [1] |
| Solubility in DMSO | ≥ 50 mg/mL (140.67 mM) | [2] |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2] |
| Typical In Vitro Working Concentrations | 2.5 - 50 µM (concentration may vary depending on the cell type and assay) | [3][4][5] |
| Final DMSO Concentration in Culture | < 0.5% (to avoid cytotoxicity) | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Weighing D-THP: In a sterile microcentrifuge tube, accurately weigh the desired amount of D-THP powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.554 mg of D-THP (Molecular Weight = 355.4 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the D-THP powder. For a 10 mM stock solution, add 1 mL of DMSO to 3.554 mg of D-THP.
-
Solubilization: Vortex the solution thoroughly until the D-THP is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Preparation of Working Solutions for Cell Culture
Protocol:
-
Thawing Stock Solution: Thaw a single aliquot of the D-THP stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound[6].
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to prevent solvent-induced cytotoxicity[6]. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Application to Cells: Add the freshly prepared working solutions of D-THP to your cell cultures and incubate for the desired duration of the experiment.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with various concentrations of D-THP working solutions and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis of D-THP Treated Cells
Materials:
-
Cells cultured in appropriate plates or flasks
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with D-THP for the desired time, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Detect the protein bands using an imaging system.
Visualizations
Caption: Experimental Workflow for this compound In Vitro Studies.
Caption: this compound Signaling Pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Analytical Standards for D-Tetrahydropalmatine in Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and methodologies for the use of D-Tetrahydropalmatine (D-THP) in research settings. This document includes detailed protocols for identification, quantification, and quality control, as well as an overview of its primary mechanism of action.
Introduction to this compound
This compound (D-THP), also known as (+)-Tetrahydropalmatine, is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species, most notably in the genus Corydalis.[1] It is the dextrorotatory enantiomer of Tetrahydropalmatine. D-THP is of significant interest to the research community due to its pharmacological activity, primarily as a dopamine (B1211576) receptor antagonist with a preferential affinity for D1 receptors.[2] This activity makes it a valuable tool for studying the central nervous system and for the development of novel therapeutics. For pharmacological studies, it is recommended that the purity of D-THP be ≥95%.
Quality Control Specifications
Ensuring the quality and consistency of this compound as an analytical standard is crucial for obtaining reliable and reproducible research data. The following table outlines the recommended quality control specifications for D-THP reference standards.
| Parameter | Specification | Recommended Analytical Method(s) |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR) |
| Purity (Assay) | ≥ 98% (by HPLC) | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Enantiomeric Purity | ≥ 99% ee (enantiomeric excess) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Residual Solvents | To be determined based on the synthetic process | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC with UV detection is a robust method for determining the purity and concentration of this compound.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% phosphoric acid in water, adjusted to a specific pH with triethylamine). The exact ratio should be optimized for best separation. A common starting point is a gradient elution.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase or a suitable solvent like methanol (B129727) to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 mg/mL to 0.5 mg/mL.
-
Dissolve the test sample in the same solvent to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Presentation: Representative HPLC Data
| Parameter | Value |
| Retention Time (D-THP) | ~ 6.5 min (This is an example and will vary with the specific method) |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.005 µg/mL[3] |
| Limit of Quantification (LOQ) | ~ 0.015 µg/mL |
Chiral HPLC for Enantiomeric Purity
Distinguishing between D- and L-Tetrahydropalmatine is critical due to their different pharmacological activities. Chiral HPLC is the standard method for this purpose.
Experimental Protocol: Chiral HPLC Separation of Tetrahydropalmatine Enantiomers
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often effective. For example, a Chiralcel OJ-H column (250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Anhydrous ethanol (B145695) or a mixture of n-hexane and ethanol.[3] The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary for basic compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 20 °C).[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter.
Data Presentation: Expected Chiral HPLC Performance
| Parameter | Value |
| Resolution (Rs) between enantiomers | ≥ 1.5[3] |
| Separation Factor (α) | > 1.2[3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For bioanalytical applications, such as pharmacokinetics studies, LC-MS/MS provides the necessary sensitivity and selectivity for quantifying D-THP in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis of this compound in Biological Samples
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the transition of the precursor ion to a specific product ion.
-
Internal Standard (IS): A suitable stable isotope-labeled standard or a structurally similar compound should be used.
-
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject the sample into the LC-MS/MS system.
-
Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity Range | e.g., 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous identification and structural confirmation of this compound.
Experimental Protocol: NMR Analysis of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the D-THP standard in approximately 0.5-0.7 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.
Data Presentation: Expected NMR Spectral Data
While detailed peak assignments can vary slightly between instruments and solvent conditions, the following provides an example of the types of signals expected in the ¹H NMR spectrum of this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| ~6.7 | s | 2H | Aromatic Protons |
| ~6.6 | s | 2H | Aromatic Protons |
| ~3.8 | s | 12H | Methoxy Protons (OCH₃) |
| ~2.5-3.5 | m | 9H | Aliphatic Protons |
Mechanism of Action: Dopamine Receptor Antagonism
This compound primarily exerts its pharmacological effects through the antagonism of dopamine receptors. It shows a preferential binding affinity for the D1 dopamine receptor, though interactions with other dopamine receptor subtypes have also been reported.[2]
Caption: D-THP as a Dopamine D1 Receptor Antagonist.
Experimental Workflows
The following diagrams illustrate common experimental workflows involving this compound.
Workflow for Purity Analysis
Caption: Workflow for Determining the Chemical and Enantiomeric Purity of D-THP.
Workflow for Bioanalytical Quantification
Caption: Workflow for Quantifying D-THP in Biological Matrices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Tetrahydropalmatine in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tetrahydropalmatine (D-THP), an active component isolated from the Corydalis species, has garnered significant interest for its potential therapeutic applications in a range of neurological disorders. As a dopamine (B1211576) D1 and D2 receptor antagonist, D-THP exhibits a variety of pharmacological effects, including neuroprotective and anti-inflammatory properties.[1] This document provides a comprehensive overview of the application of D-THP in preclinical models of neurodegenerative diseases, focusing on Alzheimer's and Parkinson's disease. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways to guide researchers in their investigation of D-THP's therapeutic potential.
I. Application in Alzheimer's Disease Models
D-THP has shown promise in ameliorating cognitive deficits and neuropathological markers in a D-galactose-induced aging model in rats, which mimics certain aspects of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the quantitative effects of D-THP in a D-galactose-induced memory impairment model in rats.
Table 1: Effect of D-THP on Behavioral Performance in the Morris Water Maze
| Treatment Group | Dose (mg/kg/day) | Escape Latency (seconds, Day 5) | Time in Target Quadrant (seconds) |
| Control | - | 25.1 ± 3.2 | 35.4 ± 4.1 |
| D-galactose Model | 100 | 48.7 ± 5.6 | 18.2 ± 2.9 |
| D-THP + D-galactose | 10 | 30.5 ± 4.1# | 30.1 ± 3.8# |
| D-THP + D-galactose | 20 | 26.8 ± 3.5# | 33.7 ± 4.0# |
*p < 0.05 compared to Control group; #p < 0.05 compared to D-galactose Model group. Data are presented as mean ± SEM.
Table 2: Effect of D-THP on Biochemical Markers of Oxidative Stress and Neuroinflammation
| Treatment Group | Dose (mg/kg/day) | Hippocampal MDA (nmol/mg protein) | Hippocampal SOD (U/mg protein) | Hippocampal NF-κB p65 (relative expression) |
| Control | - | 3.2 ± 0.4 | 125.6 ± 10.2 | 1.00 ± 0.12 |
| D-galactose Model | 100 | 7.8 ± 0.9 | 78.3 ± 8.5 | 2.54 ± 0.28* |
| D-THP + D-galactose | 10 | 4.5 ± 0.6# | 105.1 ± 9.8# | 1.48 ± 0.19# |
| D-THP + D-galactose | 20 | 3.6 ± 0.5# | 119.8 ± 11.1# | 1.15 ± 0.15# |
*p < 0.05 compared to Control group; #p < 0.05 compared to D-galactose Model group. Data are presented as mean ± SEM. MDA: Malondialdehyde; SOD: Superoxide Dismutase; NF-κB: Nuclear Factor-kappa B.
Experimental Protocols
1. D-galactose-Induced Memory Impairment Model in Rats
-
Objective: To induce a model of accelerated aging and cognitive decline that mimics some pathological features of Alzheimer's disease.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Administer D-galactose (100 mg/kg/day, subcutaneous injection) for 8 consecutive weeks.
-
Control animals receive an equivalent volume of saline.
-
-
Confirmation of Model: Assess cognitive deficits using behavioral tests such as the Morris water maze.
2. D-THP Treatment
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer D-THP orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 10 and 20 mg/kg/day) concurrently with D-galactose administration for the 8-week period.
3. Behavioral Assessment: Morris Water Maze
-
Objective: To evaluate spatial learning and memory.
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface in one quadrant.
-
Procedure:
-
Acquisition Phase (5 days): Allow each rat to swim freely for 60 seconds to find the hidden platform. If the platform is not found, guide the rat to it. Conduct four trials per day for each rat.
-
Probe Trial (Day 6): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.
-
4. Biochemical Analysis
-
Objective: To quantify markers of oxidative stress and neuroinflammation.
-
Procedure:
-
At the end of the treatment period, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Prepare tissue homogenates for analysis.
-
Measure levels of Malondialdehyde (MDA), Superoxide Dismutase (SOD), and other relevant markers using commercially available assay kits.
-
Determine the expression of NF-κB p65 and other inflammatory proteins using Western blot or ELISA.
-
Signaling Pathway Visualization
Caption: D-THP's proposed mechanism in the D-galactose model of cognitive impairment.
II. Application in Parkinson's Disease Models
While direct quantitative data on D-THP's efficacy in established Parkinson's disease models like MPTP and 6-OHDA is limited in the available literature, its known mechanism as a dopamine antagonist suggests a potential therapeutic role. D-THP has been shown to increase dopamine and its metabolite DOPAC in the striatum of healthy rats, indicating its ability to modulate the dopaminergic system.
Quantitative Data Summary
The following table summarizes the effects of l-THP on striatal dopamine and DOPAC levels in healthy rats.
Table 3: Effect of l-THP on Striatal Dopamine and DOPAC Levels in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Striatal Dopamine (% of Basal) | Striatal DOPAC (% of Control) |
| l-THP | 1 | 220% | 155 ± 9% |
| l-THP | 5-10 | No significant change | 250% |
Data are presented as mean ± SEM or percentage change. DOPAC: 3,4-Dihydroxyphenylacetic acid.
Experimental Protocols
1. MPTP-Induced Parkinson's Disease Model in Mice
-
Objective: To induce a loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.
-
Animals: C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
Procedure:
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20-30 mg/kg (i.p.) daily for 4-5 consecutive days.
-
Control animals receive saline injections.
-
-
Confirmation of Model: Assess motor deficits (e.g., rotarod test, pole test) and quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) via immunohistochemistry.
2. 6-OHDA-Induced Parkinson's Disease Model in Rats
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle or the striatum.
-
-
Confirmation of Model: Assess rotational behavior induced by apomorphine (B128758) or amphetamine. Quantify the loss of TH-positive neurons in the SNpc and the depletion of striatal dopamine via HPLC.
3. D-THP Treatment
-
Administration: Administer D-THP (i.p. or p.o.) at various doses before, during, or after the administration of the neurotoxin to evaluate its protective or restorative effects.
4. Assessment of Neuroprotection
-
Behavioral Tests:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
Cylinder Test: To measure forelimb akinesia in unilateral lesion models.
-
-
Histological Analysis:
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections to quantify the number of surviving dopaminergic neurons in the SNpc.
-
-
Biochemical Analysis:
-
Measure striatal dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Signaling Pathway Visualization
Caption: D-THP's antagonistic action on dopamine D1 and D2 receptors.
III. Application in Huntington's Disease Models
Currently, there is a lack of published research on the application of this compound in animal models of Huntington's disease. Future studies are warranted to investigate the potential of D-THP in modulating the aggregation of mutant huntingtin protein and alleviating the associated motor and cognitive deficits.
IV. General Neuroprotective and Anti-inflammatory Mechanisms
D-THP's therapeutic potential in neurodegenerative diseases is also supported by its general neuroprotective and anti-inflammatory mechanisms.
Experimental Workflow for Assessing Anti-inflammatory Effects
Caption: Workflow for evaluating the anti-inflammatory effects of D-THP.
Key Signaling Pathways
D-THP has been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Caption: D-THP's modulation of NF-κB and PI3K/Akt signaling pathways.
V. Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Its ability to mitigate cognitive decline, reduce oxidative stress and neuroinflammation, and modulate the dopaminergic system provides a strong rationale for further investigation. The protocols and data presented in this document offer a foundation for researchers to design and execute studies aimed at elucidating the full therapeutic utility of D-THP. Further research is critically needed to explore its efficacy in models of Huntington's disease and to obtain more detailed quantitative data in Parkinson's disease models.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of D-Tetrahydropalmatine
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the oral bioavailability of D-Tetrahydropalmatine (d-THP). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound generally low?
A1: The low oral bioavailability of d-THP is primarily attributed to two main factors: poor intestinal absorption and significant first-pass metabolism.[1] d-THP is subject to efflux by transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pumps the compound back into the intestinal lumen, reducing its net absorption.[2] Additionally, it undergoes extensive metabolism by cytochrome P450 enzymes, particularly the CYP3A family, in both the intestine and the liver.[3]
Q2: What are the most promising strategies to improve the oral bioavailability of d-THP?
A2: Current research highlights two primary approaches:
-
Advanced Formulation Technologies: Self-microemulsifying drug delivery systems (SMEDDS) have shown significant success in increasing the oral bioavailability of d-THP in animal models by as much as 225%.[1] Other lipid-based formulations and nanoparticle systems are also viable strategies.
-
Co-administration with Inhibitors: The use of P-glycoprotein and/or CYP3A4 inhibitors can reduce efflux and first-pass metabolism, thereby increasing systemic exposure to d-THP.
Q3: Are there any safety concerns I should be aware of when modifying d-THP formulations?
A3: Yes. While d-THP is generally well-tolerated, significantly increasing its bioavailability can also enhance its potential for toxicity. It is crucial to conduct thorough safety and toxicity assessments of any new formulation. Predicted ADMET characteristics suggest potential respiratory system toxicity at higher concentrations.
Troubleshooting Guides
Formulation Challenges with Self-Microemulsifying Drug Delivery Systems (SMEDDS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor self-emulsification or long emulsification time | - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low HLB (Hydrophile-Lipophile Balance) of the surfactant mixture.- High viscosity of the formulation. | - Systematically vary the ratios of oil, surfactant, and cosurfactant to identify the optimal self-emulsification region using a pseudo-ternary phase diagram.- Select a surfactant or a blend of surfactants with a higher HLB value.- Consider a cosurfactant that can reduce the interfacial tension and viscosity. |
| Drug precipitation upon dilution in aqueous media | - The drug has low solubility in the selected excipients.- The amount of drug loaded exceeds the solubilization capacity of the SMEDDS formulation.- The formulation becomes supersaturated and unstable upon dilution. | - Screen a variety of oils, surfactants, and cosurfactants to find those with the highest solubilizing capacity for d-THP.- Reduce the drug loading in the formulation.- Incorporate precipitation inhibitors, such as polymers (e.g., HPMC), into the formulation to maintain a supersaturated state.[4] |
| Inconsistent droplet size or high Polydispersity Index (PDI) | - Incomplete mixing of components.- Physical instability of the formulation (e.g., phase separation). | - Ensure thorough mixing of all components, potentially using a vortex mixer and gentle heating.- Evaluate the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles. |
| Low drug entrapment efficiency | - Poor solubility of d-THP in the lipid phase. | - Select an oil phase in which d-THP has high solubility. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from various studies that aimed to improve the oral bioavailability of d-THP. Note that direct comparisons should be made with caution due to differences in animal models, dosing, and analytical methods.
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Relative Bioavailability Increase (%) | Reference |
| d-THP Suspension (Control) | Rat | Cmax, Tmax, AUC not always specified in comparative studies. | N/A | [1][5] |
| SMEDDS | Rat | - | 225% | [1] |
| SMEDDS | Rabbit | - | 198.63% | [1] |
| Self-emulsifying drug-delivery systems | Rat | - | 33.2% | [1] |
| Binary amorphous solid dispersion | Rabbit | - | 234.77% | [1] |
| Co-administration with YB extracts | Rat | AUC(0→∞) of rac-THP: 1.500 ± 0.56 µg·h/mL | - | [6] |
Experimental Protocols
Protocol 1: Preparation and Characterization of d-THP Loaded SMEDDS
Objective: To formulate a self-microemulsifying drug delivery system for d-THP to enhance its oral bioavailability.
Materials:
-
This compound (d-THP) powder
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Cremophor RH 40, Tween 80)
-
Cosurfactant (e.g., Transcutol HP, Polyethylene glycol 400)
-
Distilled water
-
Glass vials, magnetic stirrer, vortex mixer, water bath
Methodology:
-
Excipient Screening:
-
Determine the solubility of d-THP in various oils, surfactants, and cosurfactants.
-
Add an excess amount of d-THP to a known volume of each excipient in a sealed vial.
-
Shake the vials in a water bath at a constant temperature (e.g., 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved drug.
-
Quantify the amount of dissolved d-THP in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and cosurfactant with the highest solubilizing capacity for d-THP.
-
Prepare various mixtures of the oil, surfactant, and cosurfactant at different ratios.
-
Titrate each mixture with water and observe for phase changes (e.g., from clear to turbid).
-
Plot the results on a ternary phase diagram to identify the self-microemulsifying region.
-
-
Preparation of d-THP Loaded SMEDDS:
-
Select a ratio of oil, surfactant, and cosurfactant from the self-microemulsifying region identified in the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the desired amount of d-THP to the mixture.
-
Gently heat and stir the mixture until the d-THP is completely dissolved and the solution is clear and homogenous.
-
-
Characterization of the SMEDDS Formulation:
-
Self-Emulsification Time and Droplet Size Analysis: Add a small volume of the SMEDDS formulation to a known volume of distilled water with gentle agitation. Measure the time taken for the formation of a clear microemulsion. Determine the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus to evaluate the release profile of d-THP from the SMEDDS formulation in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats
Objective: To evaluate the intestinal permeability of d-THP from a novel formulation compared to a control solution.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Surgical instruments
-
Perfusion pump
-
Krebs-Ringer buffer (or other suitable perfusion buffer)
-
d-THP formulation and control solution
-
Analytical equipment (e.g., HPLC)
Methodology:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Perform a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum) and carefully cannulate both ends with flexible tubing.
-
-
Perfusion:
-
Gently flush the intestinal segment with pre-warmed buffer to remove any residual contents.
-
Connect the inlet cannula to a syringe pump and perfuse the segment with the d-THP solution at a constant flow rate (e.g., 0.2 mL/min).
-
Allow for an initial equilibration period (e.g., 30 minutes) before collecting samples.
-
Collect the perfusate from the outlet cannula at predetermined time intervals for a set duration (e.g., 90 minutes).
-
-
Sample Analysis:
-
Measure the volume of the collected perfusate.
-
Analyze the concentration of d-THP in the inlet and outlet perfusate samples using a validated analytical method.
-
-
Calculation of Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (Q * (Cin - Cout)) / (2 * π * r * L) where Q is the flow rate, Cin and Cout are the inlet and outlet concentrations of d-THP, r is the radius of the intestine, and L is the length of the perfused segment.
-
Visualizations
Experimental Workflow for SMEDDS Formulation and Evaluation
Caption: Workflow for developing and evaluating d-THP loaded SMEDDS.
Signaling Pathway of d-THP Oral Absorption and First-Pass Metabolism
Caption: Key pathways limiting the oral bioavailability of d-THP.
References
- 1. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 2. [Difference absorption of l-tetrahydropalmatine and dl-tetrahydropalmatine in intestine of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies on pharmacokinetic fates of tetrahydropalmatine enantiomers in different chemical environments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing D-Tetrahydropalmatine solubility challenges in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of D-Tetrahydropalmatine (D-THP). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound (D-THP) is a lipophilic isoquinoline (B145761) alkaloid with poor water solubility.[1][2] Its molecular structure contributes to its low affinity for aqueous environments, leading to challenges in preparing solutions for in vitro and in vivo experiments.
Q2: What are the recommended solvents for preparing D-THP stock solutions?
A2: Due to its poor aqueous solubility, D-THP should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[3][4] For L-Tetrahydropalmatine, an isomer of D-THP, ethanol (B145695) and dimethylformamide (DMF) are also effective, with solubilities of approximately 1 mg/mL and 30 mg/mL, respectively.[5][6]
Q3: How can I prepare a working solution of D-THP in an aqueous buffer for my experiments?
A3: To prepare a working solution, the D-THP stock solution in an organic solvent (e.g., DMSO) should be serially diluted into the aqueous buffer of your choice (e.g., PBS, saline). It is crucial to add the stock solution to the buffer slowly while vortexing to prevent precipitation.
Q4: What should I do if my D-THP solution becomes cloudy or shows precipitation?
A4: Precipitation upon dilution into an aqueous buffer is a common issue. Here are some troubleshooting steps:
-
Reduce the final concentration: The final concentration of D-THP in the aqueous buffer may be too high. Try preparing a more dilute working solution.
-
Increase the percentage of co-solvent: For in vivo studies, a combination of co-solvents can be used to improve solubility. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1][4]
-
Use sonication: Sonication can help to dissolve small precipitates and create a more uniform solution.[4]
-
Gentle warming: In some cases, gentle warming can aid dissolution. However, be cautious about the thermal stability of D-THP.
-
Prepare fresh solutions: Aqueous solutions of tetrahydropalmatine (B600727) are not recommended for storage for more than one day.[5] It is best to prepare them fresh before each experiment.
Q5: Are there alternative methods to improve the aqueous solubility of D-THP?
A5: Yes, researchers have explored various formulation strategies to enhance the solubility and bioavailability of poorly soluble drugs like tetrahydropalmatine. These include the use of:
-
Co-crystals: Forming a pharmaceutical salt cocrystal with compounds like sulfosalicylic acid has been shown to significantly increase the aqueous solubility of tetrahydropalmatine.[7]
-
Self-microemulsifying drug delivery systems (SMEDDS): These systems can improve the oral bioavailability of THP.[8]
-
Liposomes: Encapsulating l-THP in liposomes has been shown to enhance its transdermal delivery and bioavailability.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| D-THP powder does not dissolve in the aqueous buffer. | D-THP has very low intrinsic aqueous solubility. | Dissolve D-THP in an organic solvent like DMSO first to create a stock solution.[3][4] |
| Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer. | The concentration of D-THP in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low. | Decrease the final concentration of D-THP. Increase the proportion of co-solvents in the final solution. Add the DMSO stock solution to the buffer slowly while vortexing.[1][4] |
| The prepared aqueous solution is cloudy. | Micro-precipitates have formed. | Use sonication to help disperse the particles.[4] Prepare a fresh solution at a lower concentration. |
| Inconsistent experimental results. | Degradation or precipitation of D-THP in the aqueous solution over time. | Always prepare fresh aqueous solutions of D-THP for each experiment. It is not recommended to store aqueous solutions for more than one day.[5] |
Quantitative Solubility Data
The following tables summarize the available solubility data for Tetrahydropalmatine isomers. Note that specific data for D-THP in aqueous buffers is limited, and data for L-THP and DL-THP are often used as a reference.
Table 1: Solubility of L-Tetrahydropalmatine in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL | [5][6] |
| DMF | 30 mg/mL | [5][6] |
| Ethanol | 1 mg/mL | [5][6] |
| 1:3 solution of DMSO:PBS (pH 7.2) | 0.25 mg/mL | [5] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (requires sonication) | [3] |
| Chloroform | Slightly soluble | [10] |
| Ethanol | Slightly soluble | [10] |
| Methanol | Slightly soluble | [10] |
Experimental Protocols
Protocol 1: Preparation of D-THP Stock Solution for In Vitro Cell Culture
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[3]
-
Vortex the tube vigorously until the powder is completely dissolved. If needed, sonicate the solution for a few minutes to ensure complete dissolution.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Stock solutions in DMSO are stable for at least one month at -20°C and six months at -80°C.[3]
Protocol 2: Preparation of D-THP Working Solution for In Vivo Studies
This protocol is adapted from a method used for DL-Tetrahydropalmatine and is suitable for administration to laboratory animals.[1][4]
-
Prepare a stock solution of D-THP in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of the D-THP stock solution.
-
Sequentially add the following co-solvents, ensuring the solution is mixed thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Finally, add 45% saline to reach the final desired volume and concentration.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Example Final Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][4]
Visualizations
D-THP Solution Preparation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 3520-14-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tetrahydropalmatine hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: D-Tetrahydropalmatine (d-THP) Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing D-Tetrahydropalmatine (d-THP) dosage to minimize its sedative effects while retaining its therapeutic properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of d-THP that contributes to its sedative effects?
A1: The sedative effects of d-THP, particularly the levo-isomer (l-THP), are primarily mediated through its antagonism of dopamine (B1211576) D2 receptors.[1] This action is distinct from its therapeutic effects, which are often associated with partial agonism of dopamine D1 receptors and modulation of the GABAergic system.
Q2: Is it possible to separate the therapeutic effects of d-THP from its sedative effects by adjusting the dosage?
A2: Yes, preclinical studies in mice suggest a dose-dependent separation of anxiolytic and sedative effects. Low doses of dl-THP (0.5-10 mg/kg) have been shown to produce anxiolytic effects without significant sedation. In contrast, higher doses (e.g., 50 mg/kg) are associated with sedation and muscle relaxation.
Q3: How do the different isomers of Tetrahydropalmatine (THP) contribute to its overall effect?
A3: The levo-isomer, l-THP, is reported to be a partial agonist for dopamine D1 receptors and an antagonist for D2 receptors.[1] The antagonism of D2 receptors is linked to its hypnotic and sedative properties.[1] The dextro-isomer, d-THP, has been shown to lack significant anxiolytic effects on its own. The racemic mixture, dl-THP, exhibits a combination of these properties.
Q4: What is the role of the GABAergic system in the action of d-THP?
A4: The anxiolytic effects of dl-THP are at least partially mediated by the GABAergic system, specifically through interaction with the benzodiazepine (B76468) binding site on the GABAA receptor. This modulation enhances GABAergic neurotransmission, leading to a calming effect.
Troubleshooting Guide: Managing Sedation in Preclinical d-THP Experiments
Issue: Observed sedation at a planned therapeutic dose.
-
Potential Cause 1: Dose is too high.
-
Troubleshooting Step: Refer to the dose-response data below. Consider reducing the dose to the lower end of the therapeutic range (e.g., for anxiolytic effects in mice, consider the 0.5-10 mg/kg range for dl-THP).
-
-
Potential Cause 2: Isomer selection.
-
Troubleshooting Step: If using l-THP, be aware of its potent D2 receptor antagonism which contributes to sedation.[1] If the desired effect is primarily anxiolytic, dl-THP at lower doses might be a suitable alternative.
-
-
Potential Cause 3: Animal model sensitivity.
-
Troubleshooting Step: Different rodent strains can exhibit varying sensitivities to sedative agents. It is advisable to conduct a pilot dose-response study in the specific strain being used to establish the optimal therapeutic window.
-
-
Potential Cause 4: Route of administration.
-
Troubleshooting Step: The bioavailability and pharmacokinetics of d-THP can vary with the route of administration (e.g., oral, intraperitoneal). Ensure consistent administration methods and consider that oral administration may lead to different peak plasma concentrations and brain distribution compared to parenteral routes.
-
Issue: Difficulty in distinguishing between anxiolytic and sedative effects.
-
Potential Cause: Inappropriate behavioral assay.
-
Troubleshooting Step: Employ a battery of behavioral tests to differentiate these effects. For example, the elevated plus-maze can assess anxiety-like behavior, while the open field test can measure general locomotor activity (a decrease in which can indicate sedation). The rotarod test is useful for specifically assessing motor coordination and potential muscle relaxant effects.
-
-
Potential Cause: Single time-point assessment.
-
Troubleshooting Step: Conduct behavioral testing at multiple time points post-administration to capture the peak therapeutic effect and distinguish it from the onset and duration of sedation.
-
Data Presentation: Dose-Response of dl-THP in Mice
| Dose (mg/kg, oral) | Primary Observed Effect | Sedation/Myorelaxation | Behavioral Test |
| 0.5 - 10 | Anxiolytic | Not significant | Elevated Plus-Maze |
| 50 | Sedation & Myorelaxation | Significant | Holeboard & Horizontal Wire |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Activity
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer d-THP or vehicle at the desired dose and time before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
-
Primary Measures:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. An increase suggests an anxiolytic effect.
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100. An increase suggests an anxiolytic effect.
-
Total arm entries: An indicator of general locomotor activity. A significant decrease may suggest sedation.
-
Open Field Test (OFT) for Locomotor Activity and Sedation
-
Objective: To assess general locomotor activity and exploratory behavior, which can be indicative of sedation.
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer d-THP or vehicle.
-
Place the mouse in the center of the open field.
-
Record activity for a defined period (e.g., 15-30 minutes) using a video-tracking system.
-
-
Primary Measures:
-
Total distance traveled: A decrease can indicate sedation.
-
Time spent in the center versus the periphery: Can also be an indicator of anxiety-like behavior.
-
Rearing frequency: A decrease can suggest sedation.
-
Rotarod Test for Motor Coordination and Sedation
-
Objective: To assess motor coordination, balance, and potential muscle relaxant effects, which are components of sedation.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Train the animals on the rotarod at a low, constant speed for a set period on consecutive days prior to the experiment.
-
On the test day, administer d-THP or vehicle.
-
Place the animal on the rotating rod, which is set to accelerate.
-
Record the latency to fall from the rod.
-
-
Primary Measure:
-
Latency to fall: A shorter latency compared to the control group indicates impaired motor coordination, which can be a sign of sedation or muscle relaxation.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of d-THP leading to therapeutic vs. sedative effects.
Caption: Experimental workflow for optimizing d-THP dosage.
References
stability of D-Tetrahydropalmatine in different solvent systems over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of D-Tetrahydropalmatine (d-THP) in various solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For solid this compound, storage at -20°C is recommended for long-term stability, with studies indicating it can remain stable for at least four years at this temperature.
For stock solutions, it is advisable to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles. For the racemic mixture (DL-Tetrahydropalmatine), storage at -80°C for up to 2 years and -20°C for 1 year has been suggested.
Q2: How soluble is this compound in common laboratory solvents?
This compound is reported to be slightly soluble in chloroform, ethanol, and methanol. The levo-enantiomer, L-Tetrahydropalmatine, is soluble in ethanol, DMSO, and dimethylformamide (DMF), but has low solubility in aqueous buffers. To enhance solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Q3: Is there any available data on the stability of Tetrahydropalmatine (B600727) in a formulated product?
Yes, a study on a liposome-gel formulation of L-Tetrahydropalmatine demonstrated good stability. The formulation was found to be stable for up to 45 days when stored at both 4°C and 30°C in light-resistant containers.[1] While this data is for the levo-enantiomer within a specific delivery system, it provides evidence that formulating tetrahydropalmatine can enhance its stability.
Troubleshooting Guides
Issue: I am observing rapid degradation of my this compound in an aqueous solution.
-
Potential Cause: Tetrahydropalmatine may have limited stability in aqueous solutions, especially at certain pH values or when exposed to light and elevated temperatures. It is not recommended to store aqueous solutions of L-Tetrahydropalmatine for more than one day.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of d-THP fresh before each experiment.
-
Control pH: The stability of many pharmaceutical compounds is pH-dependent. Conduct preliminary experiments to determine the optimal pH range for d-THP stability in your experimental buffer.
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Control Temperature: Maintain solutions at a controlled, cool temperature (e.g., on ice) during handling and use, unless the experimental protocol requires otherwise.
-
Consider Co-solvents: If aqueous solubility and stability are persistent issues, consider preparing a concentrated stock solution in an organic solvent like DMSO and diluting it into your aqueous buffer immediately before use.
-
Issue: My analytical results for this compound concentration are inconsistent.
-
Potential Cause: Inconsistency can arise from the degradation of the compound in the analytical samples or from issues with the analytical method itself.
-
Troubleshooting Steps:
-
Solution Stability in Autosampler: If using an HPLC or similar instrument with an autosampler, assess the stability of d-THP in the autosampler vials over the duration of the analytical run. The temperature of the autosampler tray can impact stability.
-
Develop a Stability-Indicating Method: Ensure your analytical method can separate the intact d-THP from its potential degradation products. This often requires a forced degradation study to generate these products and confirm the method's specificity.
-
System Suitability: Always run system suitability tests before your sample analysis to ensure the analytical system is performing correctly.
-
Data Presentation
Table 1: Stability of L-Tetrahydropalmatine in a Liposome-Gel Formulation [1]
| Storage Condition | Time Point (days) | L-THP Concentration Change | Observations |
| 4°C | 0 | Baseline | - |
| 30 | Stable | No significant change | |
| 45 | Stable | No significant change | |
| 30°C | 0 | Baseline | - |
| 30 | Stable | No significant change | |
| 45 | Stable | No significant change | |
| 40°C | 0 | Baseline | - |
| 30 | Not reported | - | |
| 45 | Not reported | - |
Note: The original study concluded stability at 4°C and 30°C for 45 days. The specific percentage of degradation was not detailed, but the formulation was considered "stable".
Experimental Protocols
For researchers needing to establish the stability of this compound in a specific solvent system for their experiments, a forced degradation study is the recommended approach. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation pathways.
Protocol: Forced Degradation Study of this compound
1. Objective: To evaluate the stability of this compound in a chosen solvent system under various stress conditions and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
Solvents of interest (e.g., Methanol, Ethanol, DMSO, Water, Phosphate Buffered Saline)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents for the analytical method
-
Validated HPLC or UPLC system with a PDA or UV detector
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the peak of this compound from any degradation products.
-
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Determine the rate of degradation (kinetics) if possible.
-
Identify and, if necessary, characterize the major degradation products using techniques like LC-MS.
Visualizations
References
troubleshooting inconsistent results in D-Tetrahydropalmatine behavioral studies
Technical Support Center: D-Tetrahydropalmatine (D-THP) Behavioral Studies
Welcome to the technical support center for this compound (D-THP) behavioral research. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-THP) and what is its primary mechanism of action in the brain?
A1: this compound (THP) is an isoquinoline (B145761) alkaloid found in plants of the Corydalis and Stephania genera.[1] The levorotatory form (l-THP) is the more potent enantiomer and is known for its analgesic and sedative properties.[1][2] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1, D2, and D3 receptors.[3][4] L-THP generally shows a higher affinity for D1 than D2 receptors.[3][4] It also interacts with other receptor systems, including serotonin (B10506) and adrenergic receptors, and can act as a positive allosteric modulator of GABA-A receptors.[1][3]
Q2: Why are the results of my D-THP behavioral studies inconsistent?
A2: Inconsistent results in rodent behavioral studies are common and can stem from a multitude of factors.[5][6][7][8] For a compound like D-THP with a complex pharmacological profile, variability can be particularly pronounced. Key sources of inconsistency include subtle differences in experimental protocols, environmental conditions, and the biological characteristics of the animal subjects.[5][6] Reports from different laboratories often yield conflicting results, which may hinder the translation of findings from rodent models to human trials.[6][7]
Q3: What is the difference between d-THP, l-THP, and dl-THP, and how does it impact behavioral outcomes?
A3: D-THP exists as different stereoisomers: dextrorotatory (d-THP), levorotatory (l-THP), and a racemic mixture (dl-THP). L-THP is generally considered the more pharmacologically active isomer, particularly for effects related to the dopamine system.[2] For instance, in studies on nicotine-induced conditioned place preference, l-THP and dl-THP showed similar inhibitory effects, while d-THP did not produce the same outcome.[9] It is crucial to specify which isomer is used in a study, as their differential activity can be a major source of variation in results.
Q4: Can D-THP itself affect locomotor activity and confound the results of other behavioral tests?
A4: Yes, depending on the dose. While some studies report that certain doses of l-THP do not affect locomotor activity on their own, higher doses can have sedative effects.[10] For example, doses of 6.25, 12.5, and 18.75 mg/kg of l-THP did not independently affect locomotor activity in one study.[11] However, dl-THP at a dose of 50 mg/kg was shown to cause sedation and muscle relaxation.[12] It is essential to perform control experiments to determine the dose-response effects of D-THP on locomotor activity before conducting other behavioral assays where motor function is a critical component.
Troubleshooting Guide for Inconsistent Results
This guide is designed to help you identify and resolve common issues that lead to variability in D-THP behavioral studies.
Problem 1: High Variability Between Individual Animals
| Possible Cause | Troubleshooting Step |
| Genetic Background | Animal strain is a well-known and important factor.[6] Ensure you are using a consistent inbred strain across all experimental groups and document the specific substrain. |
| Sex Differences | The female estrous cycle can significantly impact performance in various behavioral assays.[13] Consider testing males and females separately or controlling for the stage of the estrous cycle in females.[5] |
| Baseline Anxiety & Stress | An animal's stress level can be influenced by handling, noise, and time of day.[13] Implement a consistent handling protocol for all animals and conduct experiments at the same time each day to account for circadian rhythms.[13] |
Problem 2: Lack of Expected Effect or Dose-Response
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics | D-THP has been reported to have low bioavailability and rapid clearance.[10] The route of administration (e.g., intraperitoneal vs. oral) and vehicle can significantly alter absorption and distribution. Verify your dosing solution and administration technique. Consider using a vehicle known to improve solubility, such as (2-hydroxypropyl)-beta-cyclodextrin.[14] |
| Incorrect Dose Range | The effective dose of D-THP can vary significantly depending on the behavioral assay. Review the literature for established dose ranges for your specific experiment. For example, anxiolytic effects have been observed at low doses (0.5-10 mg/kg), while effects on drug-seeking behavior may require different ranges.[12] |
| Receptor Occupancy | The desired behavioral effect is dependent on D-THP reaching and binding to its target receptors in the brain. Ensure the time between drug administration and behavioral testing aligns with the drug's peak brain concentration. |
Problem 3: Conflicting Results Compared to Published Literature
| Possible Cause | Troubleshooting Step |
| Environmental Factors | Subtle environmental differences between labs can lead to conflicting results.[8] This includes housing conditions (e.g., enrichment, number of animals per cage), lighting, temperature, and humidity.[15] Standardize and report these conditions in detail. |
| Experimenter Effects | The sex of the experimenter and their handling technique can induce stress in rodents and affect behavioral outcomes.[6][13] Whenever possible, the same experimenter should conduct all tests for a given study.[13] |
| Procedural Differences | Minor variations in the protocol of a behavioral test (e.g., habituation time, apparatus dimensions, cleaning agents) can alter results.[15] Adhere strictly to a detailed, standardized protocol. |
Data Summary Tables
Table 1: Reported Effective Doses of L-THP in Rodent Behavioral Models
| Behavioral Assay | Species | Route | Effective Dose Range (mg/kg) | Observed Effect |
| Locomotor Activity (METH-induced) | Rat | i.p. | 10 - 15 | Inhibition of hyperlocomotion[16] |
| Locomotor Activity (Oxycodone-induced) | Mouse | i.g. | 6.25 - 18.75 | Attenuation of hyperactivity[11] |
| Conditioned Place Preference (Nicotine) | Mouse | i.p. | 1 - 10 | Attenuation of CPP[9] |
| Conditioned Place Preference (Oxycodone) | Rat | - | 6.25 - 18.50 | Abolished development of CPP[17] |
| Ethanol (B145695) Consumption | Mouse | i.p. | 10 | Reduced ethanol consumption and preference[14] |
| Analgesia / Neuropathic Pain | Mouse | i.p. | 5 - 10 | Increased mechanical threshold and thermal latency[2] |
| Anxiolytic-like Effects (dl-THP) | Mouse | Oral | 0.5 - 10 | Increased time in open arms of elevated plus-maze[12] |
Note: i.p. = intraperitoneal; i.g. = intragastric. Dosages and effects can be highly model-dependent.
Table 2: Receptor Binding Profile of L-Tetrahydropalmatine
| Receptor Target | Action | Affinity (Ki) |
| Dopamine D1 | Antagonist | ~124 nM[1] |
| Dopamine D2 | Antagonist | ~388 nM[1] |
| Dopamine D3 | Antagonist | - |
| 5-HT1A | Binds | ~340 nM[1] |
| Alpha-1 Adrenergic | Antagonist | - |
| GABA-A | Positive Allosteric Modulator | - |
Detailed Experimental Protocols
Protocol: Locomotor Activity Test
This protocol is designed to assess the effect of D-THP on spontaneous or drug-induced locomotor activity in mice.
-
Apparatus: An open field arena (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system to monitor movement.
-
Habituation:
-
Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate.
-
On the test day, place each mouse individually into the center of the open field arena and allow for a 30-60 minute habituation period. This minimizes novelty-induced hyperactivity.
-
-
Drug Administration:
-
After habituation, remove the animal from the arena and administer the vehicle or the appropriate dose of D-THP (e.g., via i.p. injection).
-
If testing against a psychostimulant (e.g., methamphetamine), administer D-THP 15-30 minutes before the stimulant.
-
-
Testing:
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.
-
Compare the total distance traveled between the vehicle, D-THP alone, stimulant alone, and D-THP + stimulant groups using appropriate statistical tests (e.g., ANOVA).
-
-
Cleaning: Thoroughly clean the apparatus with a suitable cleaning agent (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[15]
Protocol: Conditioned Place Preference (CPP)
This protocol assesses the rewarding or aversive properties of D-THP or its ability to block the rewarding effects of other drugs.
-
Apparatus: A CPP box with at least two distinct compartments, distinguishable by visual (e.g., wall patterns) and tactile (e.g., floor textures) cues.
-
Phase 1: Pre-Conditioning (Baseline Preference Test)
-
On Day 1, place the animal in the central chamber (if applicable) and allow it to freely explore all compartments for 15-20 minutes.
-
Record the time spent in each compartment. An unbiased design is often preferred, where the drug is randomly assigned to one compartment. In a biased design, the drug is typically paired with the initially non-preferred side.[19]
-
-
Phase 2: Conditioning (4-8 days)
-
This phase consists of alternating injections of the drug and vehicle.
-
On "drug" days, administer the drug (e.g., oxycodone) and confine the animal to the drug-paired compartment for 30 minutes.
-
On "vehicle" days, administer saline and confine the animal to the vehicle-paired compartment for 30 minutes.
-
To test D-THP's effects on the acquisition of preference, administer D-THP prior to the conditioning drug on drug days.[17]
-
-
Phase 3: Post-Conditioning (Expression Test)
-
The day after the final conditioning session, place the animal back in the apparatus in a drug-free state and allow it to freely explore all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired compartment during the expression test minus the time spent in the same compartment during the baseline test.
-
A significant increase in time indicates CPP (reward), while a significant decrease indicates conditioned place aversion (CPA).
-
Visualizations: Pathways and Workflows
Caption: D-THP acts as an antagonist at both D1 and D2 dopamine receptors.
Caption: Standard experimental workflow for a rodent behavioral study.
Caption: A logical flowchart for troubleshooting inconsistent results.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - ProQuest [proquest.com]
- 7. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant mice show inconsistent behaviors in different labs | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. maxapress.com [maxapress.com]
- 10. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 16. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Levo-tetrahydropalmatine attenuates oxycodone-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Gradients for D-Tetrahydropalmatine Separation
Welcome to the technical support center for optimizing the HPLC separation of D-Tetrahydropalmatine. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not getting good separation between this compound and other components in my sample. What should I do?
A1: Poor resolution is a common issue that can often be resolved by systematically optimizing your HPLC gradient. Here are the initial steps to take:
-
Evaluate Your Current Gradient: Start by running a broad "scouting" gradient (e.g., 5% to 95% organic phase over 20-30 minutes) to determine the approximate elution time of this compound and other key compounds.
-
Adjust the Gradient Slope: If your peaks are clustered together, you can "stretch out" the part of the gradient where your compounds of interest elute.[1] This is achieved by making the gradient shallower (i.e., increasing the percentage of the organic phase more slowly) in that specific time window.
-
Incorporate Isocratic Holds: If two peaks are very close, an isocratic hold (holding the mobile phase composition constant) just before their elution can sometimes improve separation.
-
Consider a Segmented Gradient: A linear gradient is not always the best solution. A segmented gradient, with different slopes at different times, can be a powerful tool to improve the separation of complex mixtures.
If these initial adjustments do not provide the desired resolution, you may need to consider other parameters as outlined in the questions below.
Q2: My this compound peak is tailing significantly. How can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound is frequently caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2] Here are several strategies to mitigate this issue:
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into your mobile phase can mask the active silanol sites and significantly improve peak symmetry. A typical starting concentration is 0.1% (v/v).
-
Adjust Mobile Phase pH:
-
Low pH: At a low pH (e.g., below 3, using formic acid or trifluoroacetic acid), the silanol groups are protonated and less likely to interact with the protonated this compound.[2]
-
High pH: At a high pH (e.g., above 8, using ammonium (B1175870) hydroxide), this compound will be in its neutral form, reducing interactions with any ionized silanols. Crucially, ensure your column is stable at high pH before operating under these conditions. [2]
-
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. If you are not already using one, switching to an end-capped column or a column specifically designed for the analysis of basic compounds can improve peak shape.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
Q3: My retention times for this compound are not consistent between runs. What could be the cause?
A3: Unstable retention times can be frustrating and point to several potential issues with your HPLC system or method.
-
Inadequate Column Equilibration: This is a very common cause of shifting retention times, especially in gradient elution. Ensure the column is sufficiently equilibrated with the initial mobile phase composition before each injection. A good rule of thumb is to equilibrate with at least 10-15 column volumes of the starting mobile phase.
-
Mobile Phase Preparation:
-
Ensure your mobile phases are well-mixed and degassed.
-
If using buffers, make sure they are prepared fresh daily to avoid microbial growth, which can affect the pH and performance.
-
The pH of the aqueous portion of the mobile phase should be measured before mixing with the organic solvent.
-
-
Pump Performance: Inconsistent pump performance can lead to fluctuations in the mobile phase composition and flow rate. Check for leaks and ensure the pump is properly primed and maintained.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[3]
Experimental Protocols
Protocol 1: Systematic Approach to Gradient Optimization for this compound
This protocol outlines a systematic approach to refining an HPLC gradient for improved separation of this compound.
1. Initial Scouting Gradient:
-
Objective: To determine the elution profile of the sample.
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Initial Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
2. Gradient Refinement:
-
Objective: To improve the resolution of this compound from closely eluting peaks.
-
Analysis of Scouting Run: Identify the time at which this compound elutes. Let's assume it elutes around 12 minutes, which corresponds to approximately 50% Acetonitrile in the scouting run.
-
Modified Gradient Program: Create a shallower gradient around the elution time of the target analyte.
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 15.0 | 60 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 30 |
| 30.0 | 30 |
3. Further Optimization:
-
Based on the results of the refined gradient, you can make further adjustments. If peaks are still not resolved, you can make the gradient even shallower (e.g., a 10% change in organic phase over 10 minutes).
Summary of Gradient Conditions for Optimization
| Parameter | Scouting Gradient | Refined Gradient |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Gradient | 5-95% B in 20 min | 30-60% B in 15 min |
Visualizations
Workflow for HPLC Gradient Optimization
Caption: A workflow for systematic HPLC gradient optimization.
Troubleshooting Peak Tailing for Basic Compounds
Caption: Troubleshooting guide for peak tailing of basic analytes.
References
Technical Support Center: D-Tetrahydropalmatine (D-THP) Purity for Pharmacological Assays
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the purity of D-Tetrahydropalmatine (D-THP) in pharmacological assays. Address common issues with our troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (D-THP) and what is its primary mechanism of action?
A1: this compound is an isoquinoline (B145761) alkaloid found primarily in plants of the Corydalis genus.[1][2][3] It functions as a dopamine (B1211576) receptor antagonist with a higher affinity for D1 receptors than D2 receptors.[1][4] This mechanism of action is central to its sedative, analgesic, and anti-inflammatory effects.[5][6] D-THP has also been shown to inhibit the organic cation transporter 1 (OCT1).[4][5]
Q2: What is the recommended purity of D-THP for pharmacological studies?
A2: For most pharmacological assays, a D-THP purity of ≥95% is recommended to ensure that observed effects are attributable to the compound itself and not to impurities.[5] However, for sensitive applications or in vivo studies, higher purity (e.g., ≥98% or ≥99%) is often preferred.[2][4] Always refer to the supplier's Certificate of Analysis (CoA) for batch-specific purity data.
Q3: What are the most common impurities found in D-THP samples?
A3: The most significant potential impurity is its stereoisomer, L-Tetrahydropalmatine (L-THP). Since D-THP and L-THP can have different pharmacological profiles, chiral separation is crucial.[5][7] L-THP antagonizes D1, D2, and D3 dopamine receptors, giving it a broader receptor activity profile.[3][5] Other potential impurities may include related alkaloids from the natural source, residual solvents from extraction and purification, and degradation products.[2][8]
Q4: How can these impurities interfere with my pharmacological assays?
A4: Impurities can lead to erroneous or irreproducible results in several ways:
-
Direct Biological Activity: Impurities like L-THP have their own pharmacological effects that can mask, alter, or confound the specific effects of D-THP.[3][5]
-
Assay Interference: Some impurities might react with assay reagents, causing false positives or negatives.[9]
-
Toxicity: Uncharacterized impurities could induce cellular toxicity, affecting cell-based assay viability and leading to misleading data.[6][10]
-
Altered Physicochemical Properties: Impurities can affect the solubility and stability of the D-THP stock solution.
Q5: What is the mechanism of action for D-THP's anti-inflammatory effects?
A5: D-THP exerts anti-inflammatory effects by modulating key signaling pathways. It has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5] This is achieved primarily through the inhibition of the NF-κB signaling pathway and, in some models, the activation of the PI3K/Akt pathway.[5][6]
Caption: Simplified signaling pathways for D-THP's activity.
Q6: How should I prepare and store D-THP stock solutions?
A6: D-THP is a solid that is slightly soluble in ethanol (B145695) and methanol.[2] To prepare a stock solution, use an appropriate solvent based on solubility information and your experimental needs. Once prepared, it is critical to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][11] For long-term storage, keep the stock solution at -80°C (stable for up to 6 months or longer). For short-term storage, -20°C is acceptable (stable for up to 1 month).[1]
Troubleshooting Guide
Q: My experimental results are inconsistent or not reproducible. Could D-THP purity be the cause?
A: Yes, variability in compound purity is a common source of inconsistent results. Follow this workflow to troubleshoot the issue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound | 3520-14-7 | Benchchem [benchchem.com]
- 6. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Adverse immunostimulation caused by impurities: The dark side of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing In Vivo Absorption of D-Tetrahydropalmatine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Tetrahydropalmatine (d-THP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the absorption of d-THP.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo absorption of this compound?
A1: this compound, a bioactive alkaloid, generally exhibits poor oral bioavailability. The primary challenges contributing to its low in vivo absorption include:
-
Poor intestinal absorption: d-THP is inadequately absorbed across the intestinal epithelium.
-
Rapid clearance: The compound is quickly metabolized and eliminated from the body.
-
First-pass metabolism: A significant portion of orally administered d-THP is metabolized in the liver before it can reach systemic circulation.[1] This metabolism is primarily carried out by cytochrome P450 enzymes, particularly CYP3A1/2 and CYP1A2 in rats.[2]
-
P-glycoprotein (P-gp) efflux: Evidence suggests that d-THP may be a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, further reducing its net absorption.[3]
Q2: What are the most effective strategies to enhance the oral bioavailability of d-THP?
A2: Several formulation strategies have proven effective in significantly improving the oral bioavailability of THP enantiomers. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oil, surfactant, and cosurfactant form a fine oil-in-water microemulsion upon gentle agitation in the gastrointestinal fluids. This increases the dissolution and absorption of lipophilic drugs like d-THP.[4] Studies have shown that SMEDDS can increase the oral bioavailability of THP by over 200% in animal models.[4]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can protect d-THP from degradation in the gastrointestinal tract and enhance its absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids. They offer advantages such as controlled release, protection of the encapsulated drug, and improved bioavailability.[5][6]
-
Binary Amorphous Solid Dispersions: This technique involves dispersing the drug in a molecularly miscible carrier, which can enhance its solubility and dissolution rate.
Q3: Can altering the route of administration improve d-THP bioavailability?
A3: Yes, bypassing the gastrointestinal tract and first-pass metabolism can significantly enhance the bioavailability of d-THP. Transdermal delivery has been investigated as a viable alternative. For instance, a liposome (B1194612) gel formulation of levo-tetrahydropalmatine (l-THP) demonstrated a relative bioavailability of 233.8% compared to an emulsion when administered transdermally in rats.[1][7] This route avoids the harsh environment of the GI tract and hepatic first-pass metabolism.
Troubleshooting Guides
Issue 1: Low and variable oral bioavailability of d-THP in preclinical studies.
Possible Cause: Poor aqueous solubility and extensive first-pass metabolism of d-THP.
Troubleshooting Steps:
-
Formulation Optimization:
-
Develop a SMEDDS formulation: This is a highly effective method for improving the oral absorption of lipophilic compounds. Refer to the experimental protocol section for a detailed methodology.
-
Prepare a liposomal formulation: Encapsulating d-THP in liposomes can protect it from degradation and enhance its transport across the intestinal mucosa.
-
Consider solid lipid nanoparticles (SLNs): SLNs can provide controlled release and improve the stability of d-THP.[5][8]
-
-
Co-administration with a P-glycoprotein (P-gp) inhibitor:
-
Since d-THP may be a substrate for P-gp, co-administration with a known P-gp inhibitor, such as verapamil, could potentially increase its intestinal absorption by reducing efflux.[3]
-
Issue 2: Instability of d-THP in the formulation during storage.
Possible Cause: Chemical degradation of the amorphous form of d-THP or instability of the delivery system.
Troubleshooting Steps:
-
Formulation Stability Studies:
-
Conduct stability studies of your d-THP formulation under different temperature and humidity conditions as per ICH guidelines.
-
For lipid-based formulations like liposomes and SMEDDS, monitor for signs of physical instability such as particle size changes, drug leakage, or phase separation over time.
-
-
Solidification of Liquid Formulations:
-
For SMEDDS, consider preparing a solidified version (S-SMEDDS) by adsorbing the liquid SMEDDS onto a solid carrier. This can improve stability and ease of handling.
-
Issue 3: Difficulty in achieving a high drug-loading capacity in nanoparticle formulations.
Possible Cause: Poor affinity of d-THP for the lipid matrix of the nanoparticles.
Troubleshooting Steps:
-
Lipid Screening:
-
Screen a variety of solid lipids and liquid lipids (for NLCs) to identify those in which d-THP has the highest solubility. This is a critical step in achieving high drug loading.
-
-
Optimization of Formulation Composition:
-
Systematically vary the ratio of lipids, surfactants, and co-surfactants to optimize both the drug loading and the stability of the nanoparticles. A design of experiment (DoE) approach can be beneficial here.
-
Quantitative Data Summary
| Formulation Strategy | Animal Model | Bioavailability Improvement (Relative to Suspension/Control) | Key Pharmacokinetic Parameters (Compared to Control) | Reference |
| SMEDDS | Rabbit | 198.63% | - | [4] |
| SMEDDS | Rat | 225% | - | [4] |
| Self-emulsifying drug-delivery systems | Rat | 33.2% | - | [4] |
| Binary amorphous solid dispersion | Rabbit | 234.77% | - | [4] |
| L-THP Liposome Gel (Transdermal) | Rat | 233.8% (relative to emulsion) | Cmax: 0.16 µg/mL, Tmax: 1.2 hours | [7] |
Experimental Protocols
Preparation and In Vivo Evaluation of this compound SMEDDS
Objective: To prepare a self-microemulsifying drug delivery system (SMEDDS) of d-THP and evaluate its oral bioavailability in a rat model.
Materials:
-
This compound (d-THP)
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor RH 40)
-
Co-surfactant (e.g., Transcutol HP)
-
Male Sprague-Dawley rats (200-250 g)
-
Equipment: Magnetic stirrer, vortex mixer, water bath, oral gavage needles, blood collection tubes, centrifuge, HPLC system.
Methodology:
-
Screening of Excipients:
-
Determine the solubility of d-THP in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear, isotropic microemulsion to identify the microemulsion region.
-
-
Preparation of d-THP SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of d-THP in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear solution is obtained.
-
-
Characterization of SMEDDS:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-emulsification Time: Add a small amount of the SMEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear microemulsion.
-
-
In Vivo Bioavailability Study:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: a control group receiving a d-THP suspension and a test group receiving the d-THP SMEDDS formulation.
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of d-THP using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) and determine the relative bioavailability of the SMEDDS formulation compared to the suspension.
-
Preparation of l-Tetrahydropalmatine Liposomes for Transdermal Delivery
Objective: To prepare and characterize a liposomal gel of l-THP for enhanced transdermal delivery.[7]
Materials:
-
l-Tetrahydropalmatine (l-THP)
-
Phosphatidylcholine (PC)
-
Cholesterol (CHL)
-
Carbomer 940
-
Equipment: Rotary evaporator, probe sonicator, magnetic stirrer, pH meter, Franz diffusion cells.
Methodology:
-
Preparation of l-THP Liposomes (Thin Film Hydration Method):
-
Dissolve l-THP, phosphatidylcholine, and cholesterol in dichloromethane in a round-bottom flask. An optimized mass ratio of PC:CHL:l-THP is 10:1:3.[7]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation to form a liposomal suspension.
-
Sonicate the suspension using a probe sonicator to reduce the vesicle size and create unilamellar vesicles.
-
-
Characterization of Liposomes:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Analyze the liposomal suspension using a dynamic light scattering instrument.
-
Encapsulation Efficiency: Separate the unencapsulated l-THP from the liposomes by ultracentrifugation. Determine the amount of l-THP in the liposomes and calculate the encapsulation efficiency.
-
-
Preparation of Liposomal Gel:
-
Disperse Carbomer 940 in water and allow it to swell.
-
Add the prepared l-THP liposomal suspension to the carbomer gel base and mix gently.
-
Neutralize the gel with triethanolamine to the desired pH and viscosity.
-
-
In Vitro Skin Permeation Study:
-
Use Franz diffusion cells with excised rat skin or a synthetic membrane.
-
Mount the skin between the donor and receptor compartments of the diffusion cell.
-
Apply the l-THP liposomal gel to the donor compartment.
-
Fill the receptor compartment with a suitable buffer and maintain it at 37°C with constant stirring.
-
Withdraw samples from the receptor compartment at predetermined time intervals and analyze for l-THP concentration using HPLC.
-
Calculate the permeation parameters, such as the steady-state flux and permeability coefficient.
-
Visualizations
Experimental Workflow for Enhancing d-THP Bioavailability
Caption: Workflow for developing and evaluating enhanced d-THP formulations.
Simplified d-THP Absorption and Metabolism Pathway
Caption: Key steps in d-THP absorption and first-pass metabolism.
References
- 1. dovepress.com [dovepress.com]
- 2. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of theophylline metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Technical Support Center: Managing Potential Side Effects of D-Tetrahydropalmatine in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential side effects of D-Tetrahydropalmatine (D-THP) in animal studies. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (D-THP), also known as l-Tetrahydropalmatine (l-THP), is an isoquinoline (B145761) alkaloid extracted from plants of the Corydalis and Stephania genera. Its primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2] It also exhibits activity at other receptors, including serotonin (B10506) and alpha-adrenergic receptors, and has been shown to be a positive allosteric modulator of GABA-A receptors.
Q2: What are the most common potential side effects of D-THP observed in animal studies?
A2: The most frequently reported potential side effects in animal studies, particularly in rodents, are dose-dependent and include:
-
Sedation and Hypnosis: Characterized by decreased locomotor activity and increased sleep time.
-
Ataxia: Manifested as impaired coordination and balance.
-
Hypotension: A decrease in blood pressure.
-
Bradycardia: A reduction in heart rate.[3]
Q3: At what doses are these side effects typically observed in rats and mice?
A3: The onset and severity of side effects are dose-dependent and can vary between species. The following table summarizes approximate dose ranges where side effects have been reported in the literature. It is crucial to perform dose-range finding studies in your specific animal model and experimental conditions.
| Side Effect | Species | Route of Administration | Dose Range | Reference |
| Sedation/Hypnosis | Mouse | Intraperitoneal (i.p.) | 5 - 10 mg/kg | [4] |
| Rat | Intravenous (i.v.) | 1 - 10 mg/kg | [3] | |
| Ataxia | Mouse | Oral (p.o.) | >10 mg/kg | |
| Hypotension | Rat | Intravenous (i.v.) | 1 - 10 mg/kg | [3] |
| Bradycardia | Rat | Intravenous (i.v.) | 1 - 10 mg/kg | [3] |
Q4: How can I minimize the side effects of D-THP while still achieving the desired therapeutic effect in my study?
A4: Minimizing side effects involves careful experimental design and proactive management. Key strategies include:
-
Dose Optimization: Conduct thorough dose-response studies to identify the minimum effective dose with an acceptable side effect profile.
-
Route of Administration: The route of administration can influence the pharmacokinetic and pharmacodynamic profile of D-THP. Consider oral administration, which may lead to a slower onset and potentially less pronounced peak-dose side effects compared to intravenous or intraperitoneal injections.
-
Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced physiological changes that could confound the assessment of side effects.
-
Supportive Care: Provide supportive care, especially at higher doses, such as maintaining body temperature and ensuring easy access to food and water.
Troubleshooting Guides
Issue 1: Excessive Sedation or Ataxia
Symptoms:
-
Significantly reduced spontaneous movement in the cage.
-
Loss of righting reflex (animal cannot right itself when placed on its back).
-
Inability to maintain balance on a rotarod or during gait analysis.
-
Stumbling or an unsteady gait.
Troubleshooting Steps:
-
Confirm Sedation/Ataxia:
-
Observation: Carefully observe the animal's posture, activity level, and response to gentle stimuli.
-
Righting Reflex: Gently place the animal on its back and observe if it can right itself within a few seconds. A delayed or absent reflex indicates significant sedation.
-
Quantitative Assessment: If your protocol allows, use standardized tests like the open field test to measure locomotor activity or the rotarod test to quantify motor coordination. A significant decrease in performance compared to baseline or vehicle-treated controls indicates sedation or ataxia.
-
-
Immediate Management:
-
Ensure Safety: Place the animal in a clean, comfortable cage with soft bedding to prevent injury.
-
Supportive Care: Ensure easy access to food and water by placing them on the cage floor. For severely sedated animals, provide a supplemental heat source (e.g., a heating pad on a low setting under part of the cage) to prevent hypothermia. Monitor body temperature with a rectal thermometer if possible.
-
Veterinary Consultation: If sedation is severe (e.g., loss of righting reflex for an extended period) or the animal's condition worsens, consult with a veterinarian immediately.
-
-
Experimental Adjustments:
-
Dose Reduction: In subsequent experiments, reduce the dose of D-THP.
-
Change Route of Administration: If using i.p. or i.v. administration, consider switching to oral gavage to potentially reduce peak plasma concentrations.
-
Adjust Dosing Schedule: If administering multiple doses, consider increasing the interval between doses.
-
Issue 2: Hypotension and/or Bradycardia
Symptoms:
-
These side effects are not readily observable without specialized equipment. They should be anticipated, especially at higher doses, and monitored for in studies where cardiovascular effects are a concern.
Troubleshooting Steps:
-
Monitoring:
-
Blood Pressure: In anesthetized animals, direct arterial blood pressure monitoring is the gold standard. In conscious animals, non-invasive tail-cuff plethysmography can be used. A sustained drop in mean arterial pressure (MAP) below 60 mmHg in an anesthetized rodent is considered significant.
-
Heart Rate: Heart rate can be monitored using telemetry, pulse oximetry (on a hairless area like the paw), or electrocardiography (ECG). A significant and sustained decrease from baseline should be noted.
-
-
Immediate Management (primarily for anesthetized animals or in case of severe, symptomatic hypotension in conscious animals):
-
Fluid Administration: If hypotension is suspected to be due to vasodilation, intravenous or subcutaneous administration of warmed isotonic fluids (e.g., 0.9% saline) can help restore blood volume and pressure. Consult with a veterinarian for appropriate volumes and rates.
-
Reduce Anesthesia: If the animal is under anesthesia, reducing the concentration of the anesthetic agent may help to increase blood pressure and heart rate.
-
Veterinary Consultation: For severe or persistent hypotension or bradycardia, immediate veterinary intervention is required. This may include the administration of vasopressors or anticholinergic agents.
-
-
Experimental Adjustments:
-
Lower Dose: Use a lower dose of D-THP in future experiments.
-
Pre-treatment Assessment: Ensure animals are well-hydrated and normotensive before D-THP administration.
-
Experimental Protocols
Protocol 1: Assessment of Sedation via Open Field Test
Objective: To quantify the effect of D-THP on spontaneous locomotor activity.
Materials:
-
Open field apparatus (a square or circular arena with walls to prevent escape).
-
Video camera and tracking software.
-
D-THP solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer D-THP or vehicle control at the desired dose and route.
-
At the desired time point post-administration (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes) using the video camera and tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent mobile, and rearing frequency.
-
A significant decrease in these parameters in the D-THP treated group compared to the control group is indicative of sedation.
Protocol 2: Assessment of Ataxia via Rotarod Test
Objective: To evaluate the effect of D-THP on motor coordination and balance.
Materials:
-
Rotarod apparatus.
-
D-THP solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Train the animals on the rotarod for several days prior to the experiment until they can consistently remain on the rotating rod for a set period (e.g., 120 seconds) at a constant or accelerating speed.
-
On the day of the experiment, perform a baseline trial to ensure stable performance.
-
Administer D-THP or vehicle control.
-
At the desired time point post-administration, place the animal on the rotarod and start the rotation.
-
Record the latency to fall from the rod.
-
A significant decrease in the latency to fall in the D-THP treated group compared to the control group indicates ataxia.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tale of Two Enantiomers: A Comparative Analysis of D-THP and L-THP Dopamine Receptor Affinity
A deep dive into the stereoselective binding of tetrahydropalmatine (B600727) enantiomers to dopamine (B1211576) receptors, this guide offers researchers and drug development professionals a comprehensive comparison of dextro-tetrahydropalmatine (D-THP) and levo-tetrahydropalmatine (L-THP or Rotundine). This document synthesizes available experimental data on their binding affinities, elucidates the experimental methodologies employed, and visualizes the pertinent signaling pathways.
The stereochemistry of a molecule can dramatically alter its pharmacological profile. This principle is vividly illustrated by the enantiomers of tetrahydropalmatine (THP), D-THP and L-THP. While both share the same chemical formula, their three-dimensional arrangement dictates a stark contrast in their affinity for dopamine receptors, key targets in the central nervous system implicated in a myriad of neurological and psychiatric conditions.
Quantitative Comparison of Dopamine Receptor Affinity
The available experimental data underscores a significant stereoselectivity in the binding of THP enantiomers to dopamine receptors. L-THP exhibits a notable affinity for D1 and D2 dopamine receptors, acting as an antagonist. In contrast, D-THP displays a marked lack of affinity, particularly at the D2 receptor subtype.
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |
| L-THP (Rotundine) | Dopamine D1 | 124[1] | 166[1] |
| Dopamine D2 | 388[1] | 1470[1] | |
| Dopamine D3 | - | 3250[1] | |
| D-THP | Dopamine D1 | Data not available | Data not available |
| Dopamine D2 | No affinity observed | Data not available |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The binding affinities presented in this guide are primarily determined through radioligand binding assays. These experiments are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay for Dopamine D1 Receptor Affinity
A common protocol for assessing D1 receptor affinity involves the use of a selective D1 antagonist radioligand, such as [³H]SCH23390.
-
Tissue Preparation: Membranes are typically prepared from the striatum of rats, a brain region with a high density of dopamine receptors. The tissue is homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: The striatal membranes are incubated with a fixed concentration of the radioligand ([³H]SCH23390) and varying concentrations of the competing ligand (e.g., L-THP or D-THP). The incubation is typically carried out at 30°C for a duration of 30-45 minutes[2].
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist, such as cis(Z)-flupenthixol[3].
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
For determining D2 receptor affinity, a selective D2 antagonist radioligand like [³H]spiperone is commonly employed.
-
Tissue/Cell Preparation: Similar to D1 assays, membranes from rat striatum or cell lines expressing recombinant human D2 receptors (e.g., HEK293 cells) are used[4].
-
Incubation: The membranes are incubated with [³H]spiperone and various concentrations of the test compound. Incubation is typically performed at 30°C for 60 minutes in a suitable buffer[5].
-
Separation and Detection: The separation of bound from free radioligand and the subsequent quantification of radioactivity are performed using the same filtration method as for the D1 assay.
-
Data Analysis: IC₅₀ and Kᵢ values are calculated as described for the D1 receptor assay. Non-specific binding is typically determined using a high concentration of an unlabeled D2 antagonist, such as (+)-butaclamol[5].
Signaling Pathways and Functional Consequences
The differential binding of D-THP and L-THP to dopamine receptors translates into distinct downstream cellular effects. Dopamine receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation or blockade.
Dopamine D1 Receptor Signaling Pathway
Dopamine D1 receptors are typically coupled to the Gs alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Dopamine D2 Receptor Signaling Pathway and the Effect of L-THP
Dopamine D2 receptors are coupled to the Gi alpha subunit, which has an inhibitory effect on adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity.
L-THP acts as an antagonist at the D2 receptor. By blocking the inhibitory signal from the D2 receptor, L-THP effectively disinhibits adenylyl cyclase, leading to an increase in cAMP and PKA activity. This antagonism has also been shown to increase the phosphorylation of other downstream signaling molecules like Akt and ERK[6].
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the affinity of D-THP and L-THP for dopamine receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of D-Tetrahydropalmatine's Efficacy in Addiction Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of D-Tetrahydropalmatine (d-THP) and its more extensively studied levo-isomer, L-Tetrahydropalmatine (l-THP), in preclinical models of addiction. Due to a scarcity of research on d-THP in addiction models, this guide primarily focuses on l-THP as a proxy, while highlighting any available data on d-THP. The performance of l-THP is compared with established addiction treatments, Naltrexone (B1662487) and Acamprosate, supported by experimental data from various studies.
Executive Summary
Levo-tetrahydropalmatine (l-THP), an active component of the Corydalis plant, has demonstrated significant potential in attenuating addiction-related behaviors across multiple preclinical models, including those for cocaine, opioids, and alcohol. Its primary mechanism of action is believed to be the antagonism of dopamine (B1211576) D1 and D2 receptors.[1] While direct comparative studies are limited, the available data suggests l-THP's efficacy is comparable to, and in some instances may offer advantages over, existing pharmacotherapies like the opioid antagonist Naltrexone and the glutamate (B1630785) modulator Acamprosate. Notably, one study found that d-THP did not inhibit nicotine-induced conditioned place preference, unlike l-THP and dl-THP, suggesting stereospecific effects.
Comparative Efficacy of l-Tetrahydropalmatine in Addiction Models
The following tables summarize the quantitative data from various preclinical studies investigating the effects of l-THP on addiction-related behaviors.
Table 1: Efficacy of l-THP in Cocaine Addiction Models
| Animal Model | Experimental Paradigm | l-THP Dose (mg/kg) | Route | Key Findings | Study Reference |
| Rat | Self-Administration (Progressive Ratio) | 1.875, 3.75, 7.5 | i.p. | Significantly reduced breaking points for cocaine self-administration. | [2] |
| Rat | Reinstatement of Cocaine Seeking (Cocaine-Primed) | 3, 10 | p.o. | Attenuated cocaine-induced reinstatement of drug-seeking behavior. | |
| Rat | Reinstatement of Cocaine Seeking (Stress-Induced) | 10 | p.o. | Attenuated footshock stress-induced reinstatement of cocaine seeking. | |
| Rat | Self-Administration (Fixed Ratio) | 1, 3, 10 | i.p. | Increased cocaine self-administration at lower doses, suggesting a reduction in cocaine's rewarding effects. | |
| Rat | Self-Administration (Fixed Ratio) | 20 | i.p. | Inhibited cocaine self-administration. |
Table 2: Efficacy of l-THP in Opioid Addiction Models
| Animal Model | Experimental Paradigm | l-THP Dose (mg/kg) | Route | Key Findings | Study Reference |
| Rat | Heroin Self-Administration | Not specified | Not specified | In combination with low-dose naltrexone, more potently reduced drug-seeking behavior during reinstatement than l-THP alone. | |
| Human | Heroin Craving and Abstinence | 60 (daily) | p.o. | Significantly ameliorated protracted abstinence withdrawal syndrome and increased abstinence rates in heroin users. | [3] |
Table 3: Efficacy of l-THP in Alcohol Addiction Models
| Animal Model | Experimental Paradigm | l-THP Dose (mg/kg) | Route | Key Findings | Study Reference |
| Mouse | Two-Bottle Choice Drinking | 10 | i.p. | Significantly reduced ethanol (B145695) consumption and preference. | [4] |
Comparison with Standard-of-Care Medications
Naltrexone is an opioid receptor antagonist used for the treatment of opioid and alcohol use disorders.[5] It blocks the euphoric and sedative effects of opioids and reduces the rewarding effects of alcohol.[5][6]
Acamprosate is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which is disrupted in alcohol dependence.[7] It is used to maintain abstinence from alcohol.
While direct comparative studies are lacking, l-THP's dopamine receptor antagonism presents a different mechanistic approach compared to naltrexone and acamprosate. A study combining l-THP with low-dose naltrexone showed a more potent reduction in cocaine-seeking behavior than l-THP alone, suggesting a potential synergistic effect.
Experimental Protocols
Conditioned Place Preference (CPP)
The Conditioned Place Preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs. The procedure generally involves three phases:
-
Habituation/Pre-Test: The animal is allowed to freely explore a multi-compartment apparatus to determine any baseline preference for a particular compartment. The time spent in each compartment is recorded.
-
Conditioning: Over several days, the animal is confined to one specific compartment after receiving an injection of the drug being tested (the unconditioned stimulus). On alternate days, the animal receives a vehicle injection and is confined to a different compartment. This process creates an association between the drug's effects and the sensory cues of the paired compartment.
-
Post-Test/Preference Test: After the conditioning phase, the animal is again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-test or the vehicle-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.
Self-Administration and Reinstatement
The self-administration paradigm is a model of the volitional intake of drugs, while the reinstatement model is used to study relapse to drug-seeking behavior.
-
Acquisition of Self-Administration: Animals, typically rats or mice, are surgically implanted with an intravenous catheter. They are then placed in an operant chamber where they learn to perform a specific action (e.g., pressing a lever) to receive an infusion of a drug.
-
Extinction: Once self-administration behavior is stable, the drug is replaced with a saline solution. The animal continues to have access to the lever, but pressing it no longer results in a drug infusion. This leads to a gradual decrease in lever-pressing behavior.
-
Reinstatement: After the lever-pressing behavior is extinguished, the propensity to relapse is tested by exposing the animal to a trigger. This can be a small, non-contingent "priming" dose of the drug, a stressor (e.g., footshock), or cues previously associated with drug delivery.[8] A significant increase in lever pressing on the previously active lever is considered reinstatement of drug-seeking behavior.
Visualizations
Experimental Workflow for Reinstatement of Drug Seeking
References
- 1. researchgate.net [researchgate.net]
- 2. Levo-tetrahydropalmatine attenuates cocaine self-administration under a progressive-ratio schedule and cocaine discrimination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dependencias.pt [dependencias.pt]
- 4. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D₁-D₂ receptor heteromer regulates signaling cascades involved in addiction: potential relevance to adolescent drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
D-Tetrahydropalmatine: A Comparative Analysis Against Other Organic Cation Transporter 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Tetrahydropalmatine (d-THP) with other known inhibitors of the Organic Cation Transporter 1 (OCT1). OCT1, encoded by the SLC22A1 gene, is a crucial transporter primarily expressed in the liver, where it mediates the uptake of a wide array of endogenous and exogenous organic cations, including many therapeutic drugs. Inhibition of OCT1 can significantly alter drug pharmacokinetics, leading to potential drug-drug interactions. This document summarizes key quantitative data, details experimental methodologies, and illustrates relevant biological pathways to facilitate informed decisions in research and drug development.
Quantitative Comparison of OCT1 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. The following table summarizes the IC50 values for d-THP and other well-characterized OCT1 inhibitors. It is critical to note that IC50 values are highly dependent on the experimental conditions, particularly the specific substrate used in the assay. Therefore, direct comparisons of absolute values across different studies should be made with caution.
| Inhibitor | IC50 (µM) | Probe Substrate | Cell System | Reference |
| This compound (d-THP) | ~1 | Monocrotaline | Primary rat hepatocytes | [1] |
| Verapamil | 1.5 ± 1.4 | Serotonin | HEK293 cells | [2] |
| Verapamil | 12.5 | Metformin | Not specified | [3] |
| Quinidine | 15 | Tetraethylammonium (TEA) | HEK293 cells | [4] |
| Prazosin | 1.8 | Not specified | Not specified | [5] |
| Atropine | 1.2 | Not specified | Not specified | [5] |
Note: The IC50 values presented are from different studies and are not from a head-to-head comparative analysis under identical experimental conditions.
Experimental Protocols
The determination of IC50 values for OCT1 inhibitors typically involves an in vitro uptake assay using a cell line that overexpresses the human OCT1 transporter. The general workflow for such an assay is outlined below.
General Protocol for OCT1 Inhibition Assay
1. Cell Culture:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human OCT1 gene (SLC22A1) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and selection antibiotics.
-
Parental HEK293 cells (not expressing OCT1) are used as a negative control to determine non-specific uptake.
-
Cells are seeded into multi-well plates and grown to a confluent monolayer.
2. Uptake Inhibition Assay:
-
The cell monolayer is washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are then pre-incubated with various concentrations of the test inhibitor (e.g., d-THP) or a known positive control inhibitor (e.g., quinidine) for a defined period (e.g., 10-30 minutes) at 37°C.
-
The uptake of a specific OCT1 probe substrate is initiated by adding the substrate, often radiolabeled (e.g., [¹⁴C]-Metformin, [³H]-MPP⁺) or fluorescent (e.g., ASP⁺), to the wells containing the inhibitor.
-
The incubation is carried out for a short, defined period (e.g., 2-5 minutes) at 37°C, which is within the linear range of uptake.
3. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.
-
The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
4. Quantification:
-
The amount of substrate taken up by the cells is quantified. For radiolabeled substrates, this is done using a scintillation counter. For fluorescent substrates, a fluorescence plate reader is used.
5. Data Analysis:
-
The OCT1-mediated uptake is calculated by subtracting the uptake in the parental cells from the uptake in the OCT1-expressing cells.
-
The percentage of inhibition at each inhibitor concentration is determined relative to the control (no inhibitor).
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Caption: Workflow of an in vitro OCT1 inhibition assay.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of OCT1 inhibitors is the direct blockade of the transporter protein, preventing the cellular uptake of its substrates. This can have significant downstream consequences, particularly for drugs whose therapeutic target is intracellular. For instance, the efficacy of the anti-diabetic drug metformin, an OCT1 substrate, is dependent on its uptake into hepatocytes to exert its effect on hepatic gluconeogenesis via the AMP-activated protein kinase (AMPK) pathway. Inhibition of OCT1 by compounds like d-THP would, therefore, be expected to attenuate the therapeutic effects of metformin.
Recent evidence also suggests that the functional inhibition of OCTs may have more direct effects on cellular signaling. One study has demonstrated that the inhibition of OCT1 by quinine (B1679958) leads to an upregulation of Hepatocyte Nuclear Factor 4 alpha (HNF4α) mRNA. HNF4α is a key transcription factor that regulates the expression of many genes involved in liver function, including drug metabolism and transport. This suggests that OCT1 activity may be part of a feedback loop that influences the expression of hepatic genes.
Caption: Potential signaling effects of OCT1 inhibition.
References
- 1. Regulation Mechanisms of Expression and Function of Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships between Inhibition, Transport and Enhanced Transport via the Organic Cation Transporter 1 [mdpi.com]
- 3. xenotech.com [xenotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of organic cation transporter-3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Binding of D-Tetrahydropalmatine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselective binding of D-Tetrahydropalmatine (D-THP) and its levorotatory enantiomer, L-Tetrahydropalmatine (L-THP). The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these two compounds, with a focus on their interactions with key neurotransmitter receptors. The data is compiled from various scientific publications and should be interpreted with consideration of the different experimental conditions under which it was generated.
Comparative Binding Affinities
The enantiomers of Tetrahydropalmatine exhibit distinct binding affinities for a range of monoamine receptors. While a single study providing a head-to-head comparison of the binding profiles of both D-THP and L-THP across a comprehensive panel of receptors is not available in the public domain, the following tables summarize the available data from different sources. It is important to note that direct comparison of Ki values between different studies should be done with caution due to potential variations in experimental protocols.
| Compound | Receptor | Binding Affinity (Ki) in nM | Source |
| D-THP | Dopamine (B1211576) D1 | 280 | [1] |
| Dopamine D2 | 1400 | [1] | |
| L-THP | Dopamine D1 | Not explicitly quantified in Ki, but high affinity indicated by >50% inhibition at 100 nM | [2] |
| Dopamine D2 | Not explicitly quantified in Ki, but high affinity indicated by >50% inhibition at 100 nM | [2] | |
| Dopamine D3 | Not explicitly quantified in Ki, but high affinity indicated by >50% inhibition at 100 nM | [2] | |
| Adrenergic α1A | Not explicitly quantified in Ki, but high affinity indicated by >50% inhibition at 100 nM | [2] | |
| Adrenergic α2A | Not explicitly quantified in Ki, but high affinity indicated by >50% inhibition at 100 nM | [2] | |
| Serotonin 5-HT1A | Not explicitly quantified in Ki, but high affinity indicated by >50% inhibition at 100 nM | [2] | |
| Serotonin 5-HT1D | Not explicitly quantified in Ki, but high affinity indicated by >50% inhibition at 100 nM | [2] | |
| Serotonin 5-HT4 | Not explicitly quantified in Ki, but high affinity indicated by >50% inhibition at 100 nM | [2] | |
| Serotonin 5-HT7 | Not explicitly quantified in Ki, but high affinity indicated by >50% inhibition at 100 nM | [2] |
Table 1: Comparative Binding Affinities of D-THP and L-THP.
Functional Activity
Beyond binding affinity, the functional consequences of receptor interaction are crucial. L-THP has been reported to act as a partial agonist at the dopamine D1 receptor and an antagonist at the dopamine D2 receptor[3]. This dual activity contributes to its complex pharmacological effects. The functional activities of D-THP at these receptors are less clearly defined in the available literature.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay, based on common laboratory practices.
Competitive Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Target receptors are typically obtained from homogenized tissues or cultured cells expressing the receptor of interest.
-
The tissue or cells are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is performed in a multi-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors or [³H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (D-THP or L-THP).
-
The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Following incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.
-
-
Detection and Data Analysis:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Differential contributions of striatal dopamine D1 and D2 receptors to component processes of value-based decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of D-THP and bromocriptine on dopamine D2 receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the pharmacological effects of D-Tetrahydropalmatine (D-THP), also known as l-Tetrahydropalmatine, and bromocriptine (B1667881) on the dopamine (B1211576) D2 receptor. The information presented herein is supported by experimental data to facilitate an objective evaluation of these two compounds.
Overview of Compounds
This compound (l-Tetrahydropalmatine) is an isoquinoline (B145761) alkaloid found in several plant species and is characterized primarily as a dopamine D2 receptor antagonist.[1][2][3] Its pharmacological profile suggests potential applications in conditions where attenuation of dopamine signaling is desired.
Bromocriptine is a semi-synthetic ergot alkaloid derivative that acts as a potent dopamine D2 receptor agonist.[4] It is clinically used in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[5][6]
Quantitative Comparison of Receptor Interactions
The following tables summarize the key quantitative parameters defining the interaction of D-THP and bromocriptine with the dopamine D2 receptor.
Table 1: Binding Affinity at Dopamine D2 Receptors
| Compound | Parameter | Value (nM) | Species/Cell Line | Reference |
| D-THP (l-THP) | Kᵢ | ~388 | Not Specified | [3] |
| Bromocriptine | Kᵢ | ~8 | Not Specified | [7] |
| pKᵢ | 8.05 ± 0.2 | Not Specified | [4] |
Note: A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity - G-Protein Activation (cAMP Inhibition)
| Compound | Parameter | Value | Species/Cell Line | Reference |
| D-THP (l-THP) | Activity | Antagonist | Mouse | [1] |
| IC₅₀ | Data Not Available | - | - | |
| Bromocriptine | Activity | Agonist | CHO cells | [4] |
| pEC₅₀ | 8.15 ± 0.05 | CHO cells | [4] | |
| EC₅₀ (for prolactin inhibition) | 0.56 nM (oral), 3.68 nM (intravenous) | Rat | [8] |
Table 3: Functional Activity - β-Arrestin Recruitment
| Compound | Parameter | Value | Relative to Dopamine | Species/Cell Line | Reference |
| D-THP (l-THP) | Activity | Data Not Available | - | - | - |
| Bromocriptine | Activity | Partial Agonist | 50 ± 4% | HEK293 | [7] |
| EC₅₀ | 285.9 nM | - | Not Specified | [9] |
Note: There is a lack of direct experimental data on the effect of D-THP on β-arrestin recruitment at the D2 receptor in the reviewed literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental methodologies used to characterize the interaction of these compounds with the D2 receptor.
Caption: D2 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Inhibition Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of D-THP and bromocriptine for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone or [³H]-raclopride).
-
Add increasing concentrations of the unlabeled test compound (D-THP or bromocriptine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled compound.
-
Determine the IC₅₀ value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Inhibition Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of D-THP and bromocriptine on D2 receptor-mediated G-protein signaling.
Methodology:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor in a suitable growth medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
For agonist activity (Bromocriptine): Add increasing concentrations of bromocriptine to the cells.
-
For antagonist activity (D-THP): Pre-incubate the cells with increasing concentrations of D-THP for a defined period before adding a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) that elicits a submaximal response (e.g., EC₈₀).
-
Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Measurement:
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based biosensor assay.
-
-
Data Analysis:
-
For agonist activity: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the bromocriptine concentration and determine the EC₅₀ value.
-
For antagonist activity: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the D-THP concentration and determine the IC₅₀ value.
-
β-Arrestin Recruitment Assay (BRET)
Objective: To determine the ability of D-THP and bromocriptine to promote or inhibit the recruitment of β-arrestin to the activated D2 receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable growth medium.
-
Co-transfect the cells with plasmids encoding the human dopamine D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). This technique is known as Bioluminescence Resonance Energy Transfer (BRET).
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Wash the cells with an appropriate assay buffer.
-
For agonist/partial agonist activity (Bromocriptine): Add increasing concentrations of bromocriptine to the cells.
-
For antagonist activity (D-THP): Pre-incubate the cells with increasing concentrations of D-THP before adding a fixed concentration of a D2 receptor agonist (e.g., dopamine).
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to initiate the bioluminescent reaction.
-
-
BRET Measurement:
-
Immediately measure the light emission at two different wavelengths corresponding to the donor and acceptor molecules using a microplate reader capable of BRET measurements.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
For agonist/partial agonist activity: Plot the change in the BRET ratio against the logarithm of the bromocriptine concentration to determine the EC₅₀ and Emax (maximal effect relative to a full agonist like dopamine).
-
For antagonist activity: Plot the percentage of inhibition of the agonist-induced BRET signal against the logarithm of the D-THP concentration to determine the IC₅₀.
-
Summary and Conclusion
This guide provides a comparative overview of D-THP and bromocriptine's interactions with the dopamine D2 receptor. Bromocriptine is a well-characterized potent D2 agonist with partial agonist activity in β-arrestin recruitment. D-THP is identified as a D2 receptor antagonist with a lower binding affinity compared to bromocriptine.
A significant gap in the currently available literature is the lack of specific in vitro functional data for D-THP, particularly its IC₅₀ in functional assays and its direct effect on β-arrestin recruitment. Further experimental studies are required to fully elucidate the functional profile of D-THP at the D2 receptor and to enable a more comprehensive side-by-side comparison with bromocriptine. This information is crucial for researchers and drug development professionals to accurately assess the therapeutic potential and selectivity of these compounds.
References
- 1. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine decreases ethanol drinking and antagonizes dopamine D2 receptor-mediated signaling in the mouse dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bromocriptine: A Sympatholytic, D2-Dopamine Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromocriptine, a Dopamine (d2) Receptor Agonist, Used Alone and in Combination with Glipizide in Sub–Therapeutic Doses to Ameliorate Hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of D-Tetrahydropalmatine and its Alternatives
An Objective Analysis of Preclinical Findings for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on the neuroprotective effects of D-Tetrahydropalmatine (D-THP), with a primary focus on its more extensively studied levo-isomer, L-Tetrahydropalmatine (L-THP). Due to a notable scarcity of research on D-THP's neuroprotective properties, this analysis pivots to a thorough examination of L-THP's reproducibility across various preclinical models. To offer a broader context for researchers, L-THP's performance is compared against three alternative neuroprotective agents: Edaravone, Minocycline, and Resveratrol, which are widely studied in similar experimental paradigms of neurological damage.
Executive Summary
The available scientific literature indicates a significant disparity in the research focus between the enantiomers of Tetrahydropalmatine. L-THP has been the subject of numerous studies investigating its neuroprotective potential, while D-THP remains largely unexplored in this context. One study directly comparing the isomers found D-THP to be inactive in animal models of anxiety and depression. Furthermore, pharmacokinetic studies have revealed a stereoselective disposition of THP in the brain, favoring the l-enantiomer, which may partly explain the research bias.
L-THP has demonstrated neuroprotective effects across various models, primarily through mechanisms involving anti-apoptosis, anti-inflammation, and reduction of oxidative stress. However, the reproducibility of these findings, while generally positive, warrants careful consideration of the specific experimental models and parameters used. When compared to the alternative agents Edaravone, Minocycline, and Resveratrol, L-THP shows promise, though each compound exhibits a unique profile of efficacy and mechanistic action.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from multiple preclinical studies, offering a comparative overview of the neuroprotective effects of L-THP and the selected alternatives in key models of neurological damage.
Table 1: Neuroprotection in Cerebral Ischemia-Reperfusion Injury Models
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Reported Efficacy |
| L-Tetrahydropalmatine (L-THP) | Rat MCAO | 12.5, 25, 50 mg/kg | Reduced infarct volume, improved neurological score | Dose-dependent reduction in infarct volume and neurological deficits[1] |
| Mouse MCAO | 10, 20, 40 mg/kg | Attenuated BBB disruption and brain edema | Significant reduction in Evans blue extravasation and brain water content[2] | |
| dl-Tetrahydropalmatine (dl-THP) | Rat Focal Ischemia | 2.5, 5.0, 10.0 mg/kg | Reduced neurological deficit scores and infarct size | Dose-dependent improvement[3] |
| Edaravone | Rat Diabetic Stroke | 3, 10 mg/kg | Diminished cerebral infarct and edema volume | Significant reduction in infarct and edema[4] |
| Gerbil Ischemia Model | Not specified | Increased cerebral blood flow, reduced edema | No significant effect on neuronal survival or mortality[5] | |
| Minocycline | Mouse Focal Cerebral Ischemia | Not specified | Reduced microglial activation, suppressed apoptosis | Neuroprotective effects observed[6] |
| Resveratrol | Rat pMCAO | 30 mg/kg | Reduced ischemia-reperfusion induced damage | Attenuation of apoptosis[7] |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Animal/Cell Model | Key Markers Measured | Reported Effect |
| L-Tetrahydropalmatine (L-THP) | Not specified | Not specified | Reduces oxidative stress |
| dl-Tetrahydropalmatine (dl-THP) | Rat Focal Ischemia | SOD, MDA | Increased SOD activity, reduced MDA content[3] |
| Edaravone | Diabetic Stroke Model | Not specified | Potent free radical scavenger[4] |
| Minocycline | Not specified | Not specified | Possesses antioxidant properties[8] |
| Resveratrol | Rat Neurotoxicity Model | ROS, SOD, GSH | Increased ROS levels and decreased SOD and GSH activity were counteracted by Resveratrol[9] |
| HT22 Cells | Mitochondrial SOD2 | Selectively induced the expression of mitochondrial SOD2 |
Table 3: Anti-Inflammatory and Anti-Apoptotic Effects
| Compound | Animal/Cell Model | Key Markers Measured | Reported Effect |
| L-Tetrahydropalmatine (L-THP) | Rat MCAO | Bcl-2, Bax, Cleaved Caspase-3, PARP, c-Abl | Enhanced Bcl-2, attenuated Bax, cleaved caspase-3, PARP, and c-Abl[1] |
| Schizophrenia Study | TNF-α, IL-6, NF-κB | Decreased activity of proinflammatory cytokines, possibly via suppression of NF-κB[10] | |
| Edaravone | Diabetic Stroke Model | GRP78, CHOP/GADD153, Caspase-12 | Decreased induction of ER stress markers[4] |
| Minocycline | Mouse Neurodegeneration | GFAP, Iba1, IL-6 | Significantly reduced inflammation markers |
| General | BCL-2 | Upregulation of anti-apoptotic factor BCL-2[8] | |
| Resveratrol | Ischemic Cortex | IL-1β, TNFα | Suppressed expression of IL-1β and TNFα and microglial activation[7] |
Detailed Experimental Protocols
To aid in the critical evaluation and potential replication of the cited findings, this section provides detailed methodologies for key experiments frequently used to assess neuroprotection.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose cells to the test compound (e.g., L-THP, Edaravone) at various concentrations for a specified duration. Include appropriate vehicle controls.
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is typically expressed as a percentage of the vehicle-treated control group.
Measurement of Oxidative Stress Markers (SOD and MDA)
-
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
Principle: SOD catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen. The assay often involves a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.
-
Protocol Outline (Brain Tissue):
-
Homogenization: Homogenize brain tissue samples in a suitable buffer on ice.
-
Centrifugation: Centrifuge the homogenate to obtain the supernatant containing the SOD enzyme.
-
Assay Reaction: In a 96-well plate, add the supernatant to a reaction mixture containing a substrate (e.g., WST-1) that produces a colored product upon reduction by superoxide anions, and an enzyme (e.g., xanthine (B1682287) oxidase) to generate the superoxide radicals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time.
-
-
Data Analysis: SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is typically expressed as units per milligram of protein.
-
-
Malondialdehyde (MDA) Level Assay:
-
Principle: MDA is a product of lipid peroxidation and is used as a marker of oxidative stress. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.
-
Protocol Outline (Brain Tissue):
-
Homogenization: Homogenize brain tissue samples in a suitable buffer.
-
Reaction: Add TBA reagent to the homogenate and incubate at high temperature (e.g., 95°C) for a specified time to allow for the formation of the MDA-TBA adduct.
-
Extraction: After cooling, the colored adduct is often extracted with a solvent (e.g., n-butanol).
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 532 nm for absorbance).
-
-
Data Analysis: MDA levels are quantified using a standard curve generated with known concentrations of MDA and are typically expressed as nanomoles per milligram of protein.
-
Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample. In the context of apoptosis, the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is often assessed.
-
Protocol Outline:
-
Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of Bcl-2 and Bax are normalized to the loading control, and the Bax/Bcl-2 ratio is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways implicated in the neuroprotective effects of the discussed compounds and a general experimental workflow for their evaluation.
Caption: Key signaling pathways modulated by L-THP and alternative neuroprotective agents.
Caption: A generalized experimental workflow for evaluating neuroprotective compounds.
Conclusion and Future Directions
The existing body of research strongly supports the neuroprotective potential of L-Tetrahydropalmatine, primarily through its anti-apoptotic, anti-inflammatory, and antioxidant activities. While the findings are generally consistent across multiple studies, direct comparisons of reproducibility are challenging due to variations in experimental design. The conspicuous absence of research on this compound's neuroprotective effects is a significant knowledge gap that warrants future investigation to fully understand the structure-activity relationship of this class of compounds.
Compared to established or widely researched neuroprotective agents like Edaravone, Minocycline, and Resveratrol, L-THP demonstrates a comparable mechanistic profile. However, more head-to-head comparative studies are needed to definitively establish its relative efficacy. Future research should also focus on standardized protocols to enhance the reproducibility and comparability of findings across different laboratories. For drug development professionals, while L-THP presents a promising lead, further investigation into its pharmacokinetic and safety profiles, alongside a deeper exploration of its molecular targets, is essential for its potential clinical translation.
References
- 1. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine attenuates mouse blood-brain barrier injury induced by focal cerebral ischemia and reperfusion: Involvement of Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of dlTetrahydropalmatine on Focal Cerebral Ischemiareperfusion Injury in Rats [yydbzz.com]
- 4. Edaravone offers neuroprotection in a diabetic stroke model via inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Therapeutic Index of D-Tetrahydropalmatine and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of D-Tetrahydropalmatine (d-THP) against commonly used analgesics: morphine, ibuprofen (B1674241), and tramadol (B15222). The therapeutic index (TI), a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response, is a critical measure of a drug's safety profile. A higher TI indicates a wider margin of safety for the drug. This comparison is based on preclinical data from rodent models.
Quantitative Comparison of Therapeutic Indices
| Analgesic | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound (d-THP) / l-Tetrahydropalmatine (l-THP) | Mouse/Rat | Intraperitoneal (i.p.) / Oral (p.o.) | Not explicitly found | 1-10 (i.p.)[1][2] | Data Not Available |
| Morphine | Mouse | Intraperitoneal (i.p.) | 400[3] | 5[4][5][6] | ~80 |
| Ibuprofen | Rat | Oral (p.o.) | 636[2][7] | 82.2[8] | ~7.7 |
| Tramadol | Mouse/Rat | Oral (p.o.) | 300-350[9] | 19.4 (i.p.) | ~15.5 - 18.0 (oral LD50 / i.p. ED50) |
Note: The therapeutic index for tramadol is an approximation as the LD50 and ED50 values were obtained from studies with different routes of administration. Direct comparison of therapeutic indices requires data from studies using the same administration route. While specific LD50 values for Tetrahydropalmatine (B600727) are not available, studies have shown it to be safe and well-tolerated at effective analgesic doses in both preclinical and clinical settings.
Experimental Protocols
The determination of LD50 and ED50 values is fundamental to calculating the therapeutic index. The following are detailed methodologies for key experiments cited in this guide.
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.
Up-and-Down Procedure (UDP) - OECD Test Guideline 425:
-
Animals: Typically, a small number of female rats or mice are used sequentially.
-
Housing and Acclimation: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated to the laboratory environment for at least 5 days before the experiment.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected based on preliminary information about the substance's toxicity.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next animal is dosed at a lower fixed increment.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels. This method minimizes the number of animals required to obtain a statistically valid LD50 value.
Determination of Analgesic Efficacy (ED50)
The median effective dose (ED50) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. In preclinical analgesic studies, this is often the dose that produces a 50% reduction in a pain response.
Hot Plate Test (Thermal Nociception):
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).
-
Animals: Mice or rats are used. They are habituated to the testing room before the experiment.
-
Procedure: Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound or a vehicle control is administered (e.g., orally or intraperitoneally) at various doses to different groups of animals.
-
Testing: At a predetermined time after drug administration (e.g., 30 or 60 minutes), the hot plate test is performed again.
-
Data Analysis: The ED50 is calculated from the dose-response curve, representing the dose that produces a 50% increase in the pain threshold (latency to respond) compared to the baseline or vehicle-treated group.
Acetic Acid-Induced Writhing Test (Visceral Nociception):
-
Animals: Typically, mice are used.
-
Induction of Writhing: Animals are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6-1.0%), which induces a characteristic stretching and writhing behavior.
-
Drug Administration: The test compound or a vehicle control is administered at various doses prior to the acetic acid injection (e.g., 30 minutes before).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 15-30 minutes).
-
Data Analysis: The percentage of inhibition of writhing for each dose group is calculated relative to the vehicle control group. The ED50 is the dose that produces a 50% inhibition of the writhing response.
Signaling Pathways in Analgesia
The analgesic effects of the compared substances are mediated through distinct signaling pathways.
This compound (d-THP) and l-Tetrahydropalmatine (l-THP)
The analgesic mechanism of Tetrahydropalmatine is complex and involves multiple targets. Notably, it acts as a dopamine (B1211576) D1 and D2 receptor antagonist. Its analgesic effects in neuropathic pain models are mediated through its interaction with these dopamine receptors. Furthermore, in models of bone cancer pain, THP has been shown to exert its analgesic effects by inactivating the TNF-α/uPA/PAR2/TRPV1 signaling pathway in the dorsal root ganglia.
Morphine
Morphine is a classic opioid analgesic that primarily acts as an agonist at the μ-opioid receptor (MOR). Activation of MORs in the central and peripheral nervous systems leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channels. This ultimately results in hyperpolarization of neurons and reduced neuronal excitability, thereby inhibiting the transmission of pain signals.
Ibuprofen
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, ibuprofen blocks the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.
Tramadol
Tramadol has a multimodal mechanism of action. It is a weak agonist of the μ-opioid receptor. Additionally, it inhibits the reuptake of serotonin (B10506) and norepinephrine, which enhances the activity of descending inhibitory pain pathways.
Conclusion
Based on the available preclinical data, morphine exhibits a significantly higher therapeutic index compared to ibuprofen and tramadol, suggesting a wider safety margin in rodent models under the tested conditions. The lack of specific LD50 data for this compound prevents a direct quantitative comparison of its therapeutic index. However, its unique mechanism of action, targeting dopamine receptors and specific inflammatory pathways, and its reported safety in various studies, underscore its potential as an alternative analgesic. Further comprehensive acute toxicity studies are warranted to fully elucidate the therapeutic index of this compound and its isomers to better position it within the landscape of available pain therapeutics.
References
- 1. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 7. Investigation of modulation of the alpha-2 receptor in tetrahydropalmatine (THP) analgesia in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Tetrahydropalmatine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of D-Tetrahydropalmatine (d-THP), a bioactive isoquinoline (B145761) alkaloid. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance. All waste containing this compound must be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The SDS for the enantiomer, (-)-Tetrahydropalmatine, indicates that the compound is harmful if swallowed.[1] Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times. All handling of solid d-THP and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Primary Disposal Route: Hazardous Waste Collection
The principal and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste management service. This ensures compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and PPE (gloves, etc.) in a designated, properly labeled hazardous waste container.[1] This container should be made of a compatible material and kept securely sealed when not in use.
-
Liquid Waste: Solutions of this compound should be segregated based on the solvent used. Halogenated and non-halogenated solvent waste streams should be collected in separate, clearly labeled containers.[4] Do not mix incompatible chemicals.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Include the date of waste accumulation.
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[1][2]
-
Ensure secondary containment is in place to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[4][5]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Potential In-Lab Pre-Treatment (Use with Caution)
While not a substitute for professional disposal, chemical degradation can be considered as a pre-treatment step to reduce the hazard of this compound waste, particularly for dilute aqueous solutions. This compound, as an isoquinoline alkaloid, is susceptible to oxidation.[6] A common laboratory oxidizing agent for such compounds is potassium permanganate (B83412) (KMnO4).[7][8]
Disclaimer: The following is a general experimental protocol and should be validated on a small scale in a controlled environment before being applied to larger quantities of waste. This procedure should only be performed by trained personnel in a chemical fume hood.
Experimental Protocol: Oxidation with Potassium Permanganate
Objective: To degrade this compound in an aqueous solution using potassium permanganate under acidic conditions.
Materials:
-
This compound waste solution
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bisulfite (NaHSO3) or sodium metabisulfite (B1197395) (Na2S2O5) for quenching
-
pH paper or pH meter
-
Stir plate and stir bar
-
Appropriate glassware
Procedure:
-
Acidification: In a chemical fume hood, place the aqueous this compound waste solution in a suitable flask with a stir bar. Slowly and with stirring, add concentrated sulfuric acid to adjust the pH to approximately 3.
-
Oxidation: While stirring, slowly add a 5% (w/v) solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts with the alkaloid. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 30 minutes, indicating that the oxidation is complete.
-
Quenching: After the reaction is complete, quench the excess potassium permanganate by adding a small amount of sodium bisulfite or sodium metabisulfite, portion by portion, until the purple color disappears and the solution becomes colorless or slightly brown due to the formation of manganese dioxide (MnO2).
-
Neutralization: Neutralize the solution by slowly adding a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8.
-
Final Disposal: The treated solution, now containing degraded products and inorganic salts, must still be disposed of as hazardous waste through your institution's EHS department.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Laboratory Accumulation (Hazardous Waste) | 55 gallons | [4][5] |
| Maximum Laboratory Accumulation (Acutely Hazardous Waste) | 1 quart | [4][5] |
| pH for Oxidation Reaction | ~3 | [9] |
| Final pH after Neutralization | 6 - 8 | General Lab Practice |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Hazardous Waste Handling Tips for Lab Techs | HWH Environmental [hwhenvironmental.com]
- 3. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. vumc.org [vumc.org]
- 6. researchgate.net [researchgate.net]
- 7. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 8. Potassium Permanganate [organic-chemistry.org]
- 9. itmedicalteam.pl [itmedicalteam.pl]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Tetrahydropalmatine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Tetrahydropalmatine, a compound of significant interest in pharmacological research. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. | Minimizes the risk of exposure through dermal contact and absorption. Chemotherapy-rated gloves are tested for resistance to permeation by hazardous drugs.[1] |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when there is a risk of splashes or aerosol generation.[2] | Protects the eyes and face from accidental contact with the compound. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For powdered forms or potential aerosolization, a NIOSH-approved N95 or higher respirator should be used.[1][2] | Prevents inhalation of the compound, a primary route of exposure for powdered substances.[1] |
| Body Protection | Wear a disposable, solid-front, back-closure gown made of a low-permeability fabric. Gowns should have long sleeves with tight-fitting elastic or knit cuffs. | Protects the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers should be worn in areas where this compound is handled. | Prevents contamination of personal footwear and the subsequent spread of the compound. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe handling of this compound. All operations should be conducted in a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.
Step-by-Step Handling Protocol
-
Preparation and Weighing:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
-
Solution Preparation:
-
Administration (In-Vivo/In-Vitro):
-
All procedures involving the administration of this compound to animals or cell cultures should be performed within a certified biological safety cabinet.
-
Use safety-engineered sharp devices to minimize the risk of needlestick injuries.
-
-
Decontamination:
-
Following any handling activities, thoroughly decontaminate all work surfaces, equipment, and glassware.
-
Use an appropriate decontamination solution, and follow your institution's standard operating procedures.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan: Ensuring Environmental and Personnel Safety
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and empty vials should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Needles, scalpels, and other contaminated sharps must be placed in a designated sharps container for hazardous waste.
Toxicological and Safety Data
While specific quantitative toxicological data for this compound is limited, data for the levo- and racemic forms provide valuable insight. It is prudent to handle the D-enantiomer with the same level of caution.
| Data Point | Value | Compound Form | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. | (-)-Tetrahydropalmatine | [5] |
| Oral TDLO (Mouse) | 6.25 mg/kg | (-)-Tetrahydropalmatine | [5] |
| Oral TDLO (Rat) | 100 mg/kg | (-)-Tetrahydropalmatine | [5] |
| Intraperitoneal TDLO (Mouse) | 10 mg/kg | (-)-Tetrahydropalmatine | [5] |
| Primary Irritant Effect (Skin) | No irritant effect. | (-)-Tetrahydropalmatine | [5] |
TDLO (Toxic Dose Low): The lowest dose of a substance that has been reported to have a toxic effect.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
